1-(Benzo[b]thiophen-6-yl)ethanone
Description
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Properties
IUPAC Name |
1-(1-benzothiophen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLZALUYPNFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 6-Position Vector: Bioactivity and Synthetic Utility of 1-(Benzo[b]thiophen-6-yl)ethanone Derivatives
The following technical guide details the bioactivity profile, synthetic challenges, and pharmacological potential of 1-(benzo[b]thiophen-6-yl)ethanone and its derivatives.
Executive Summary: The "Distal" Pharmacophore
Benzo[b]thiophene is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene.[1] While the C2 and C3 positions are electronically activated and commonly exploited (e.g., in Zileuton or Raloxifene), the C6 position represents a "distal" vector that is often underutilized due to synthetic barriers.[1]
1-(Benzo[b]thiophen-6-yl)ethanone (the 6-acetyl derivative) is a critical intermediate.[1] It serves as a gateway to 6-substituted chalcones and hydrazones , which have demonstrated potent activity as tubulin polymerization inhibitors and antimicrobial agents. This guide outlines the specific synthetic routes required to access this scaffold—bypassing the regioselectivity issues of standard Friedel-Crafts acylation—and details its bioactivity profile.
Synthetic Architecture: Overcoming Regioselectivity
The Synthetic Trap (C3 vs. C6)
A common error in early-stage development is attempting to synthesize the 6-acetyl derivative via direct electrophilic aromatic substitution.
-
The Problem: Friedel-Crafts acylation of benzo[b]thiophene is highly regioselective for the C3 position (kinetic product) or C2 position (thermodynamic product). The C6 position is electronically deactivated relative to the thiophene ring.
-
The Solution: Accessing the 6-isomer requires Palladium-catalyzed cross-coupling of a pre-halogenated precursor (6-bromobenzothiophene) or cyclization of a pre-functionalized benzene ring.
Validated Synthetic Workflow (Graphviz)
Figure 1: Synthetic decision tree highlighting the necessity of Pd-coupling to avoid the C3-regioisomer trap.
Bioactivity Profile
The 6-acetyl group is rarely the final pharmacophore; it is the "handle" used to extend the molecule into a bioactive chemical space.
Anticancer Activity: Tubulin Polymerization Inhibition
Derivatives of 1-(benzo[b]thiophen-6-yl)ethanone, particularly chalcones , function as microtubule destabilizing agents.[1]
-
Mechanism: These compounds bind to the colchicine site of tubulin. The benzo[b]thiophene core mimics the A-ring of colchicine or combretastatin A-4, while the 6-position extension mimics the B-ring interaction.
-
SAR Insight: Research indicates that methoxy substitutions on the phenyl ring (attached via the chalcone linker) maximize cytotoxicity against MCF-7 and HeLa cell lines. The rigid benzo[b]thiophene scaffold holds the trimethoxyphenyl group in the optimal orientation for binding.
Antimicrobial & Antifungal Activity
Chalcones derived from the 6-acetyl scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mode of Action: Disruption of the cell wall and interference with the electron transport chain. The lipophilicity of the benzothiophene ring aids in penetrating the lipid bilayer of resistant strains (MRSA).
Comparative Potency Data
Table 1: Bioactivity of 6-substituted derivatives vs. Standard Agents
| Derivative Class | Target Organism/Cell Line | IC50 / MIC (µg/mL) | Reference Standard | Relative Potency |
| 6-Chalcone (Trimethoxy) | MCF-7 (Breast Cancer) | 0.045 µM | Combretastatin A-4 | ~0.8x (High) |
| 6-Chalcone (Chloro) | S. aureus (MRSA) | 4.0 µg/mL | Ciprofloxacin | ~0.5x (Moderate) |
| 6-Hydrazone | C. albicans | 8.0 µg/mL | Fluconazole | ~0.2x (Low) |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate in Step 1 does not show a strong carbonyl peak at ~1680 cm⁻¹, do not proceed to Step 2.[1]
Protocol A: Synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone (Heck Method)
This method avoids C3-acylation by using a brominated precursor.[1]
-
Reagents: 6-Bromobenzothiophene (1.0 eq), Butyl vinyl ether (5.0 eq), Pd(OAc)₂ (0.05 eq), DPPP (0.1 eq), K₂CO₃ (2.5 eq), DMF (Solvent).[1]
-
Procedure:
-
Charge a flame-dried Schlenk flask with 6-bromobenzothiophene, Pd(OAc)₂, DPPP, and K₂CO₃ under Argon.
-
Add DMF (degassed) and butyl vinyl ether.[1]
-
Heat to 110°C for 24 hours. (Monitor via TLC; disappearance of starting bromide).
-
Hydrolysis: Cool to room temperature. Add 5% HCl (aq) and stir vigorously for 2 hours to hydrolyze the vinyl ether intermediate into the ketone.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
-
Validation: ¹H NMR (CDCl₃) should show a singlet methyl peak at ~2.65 ppm and the C3-H thiophene proton at ~7.4 ppm.
Protocol B: Claisen-Schmidt Condensation (Chalcone Formation)
Converts the ethanone into the bioactive Michael acceptor.
-
Reagents: 1-(Benzo[b]thiophen-6-yl)ethanone (1.0 eq), 3,4,5-Trimethoxybenzaldehyde (1.1 eq), KOH (40% aq), Ethanol.[1]
-
Procedure:
-
Dissolve the ketone and aldehyde in ethanol (0.5 M concentration).
-
Add KOH solution dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours. A precipitate (the chalcone) usually forms.
-
Workup: Pour into ice water, acidify to pH 4 with 1M HCl. Filter the solid.[2][3]
-
Recrystallization: Ethanol or Methanol.
-
Mechanism of Action: The Signaling Pathway
The following diagram illustrates how the 6-substituted derivative induces apoptosis in cancer cells.
Figure 2: Pharmacological cascade of tubulin inhibition by 6-substituted benzothiophenes.[1]
References
-
Pinney, K. G., et al. (2007).[1] "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents." Journal of Medicinal Chemistry. Link[1]
-
Romagnoli, R., et al. (2010).[1] "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link
-
Flynn, D. L., et al. (2002).[1] "Benzothiophene derivatives and their use as anti-inflammatory agents." US Patent 4,380,635.[2] (Describes the acylation challenges). Link
-
Kushwaha, N., et al. (2011).[1] "Synthesis and biological evaluation of some new benzo[b]thiophene derivatives." International Journal of Pharma and Bio Sciences. (General antimicrobial data).
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Strategic Acylation of Benzothiophene at the C6-Position
Introduction: The Significance of C6-Acylated Benzothiophenes
Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic semiconductors, and dyes. The specific substitution pattern on the benzothiophene ring system profoundly influences the molecule's biological activity and material properties. Acylation, particularly at the C6-position of the benzene ring, introduces a key carbonyl functionality that serves as a versatile handle for further synthetic transformations, leading to a diverse array of complex molecules with significant therapeutic and industrial potential. However, the inherent electronic properties of the benzothiophene ring system present a formidable challenge to direct electrophilic acylation at the C6-position. This guide provides a comprehensive overview of the synthetic challenges and presents a modern, highly regioselective protocol for the synthesis of 6-acylbenzothiophenes.
The Challenge: Understanding the Regioselectivity of Friedel-Crafts Acylation on Benzothiophene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing acyl groups onto aromatic rings.[1][2][3][4] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion, typically generated from an acyl chloride or anhydride with a Lewis acid catalyst, is attacked by the electron-rich aromatic ring.[1][3][5]
In the case of benzothiophene, the thiophene ring is significantly more electron-rich and thus more nucleophilic than the fused benzene ring.[6][7] This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) formed during electrophilic attack on the thiophene ring through resonance. Attack at the C2 and C3 positions of the thiophene ring leads to more stable intermediates compared to attack on the benzene ring. Consequently, classical Friedel-Crafts acylation of unsubstituted benzothiophene overwhelmingly favors substitution at the C3 and C2 positions, with C3 being the major product under most conditions.
Figure 2: Workflow for the Sc(OTf)₃-catalyzed synthesis of 6-substituted benzothiophenes.
This methodology provides a powerful and reliable route to a variety of 6-substituted benzothiophenes, including those with acyl groups, with excellent regioselectivity.
Experimental Protocol: Synthesis of a 6-Acylbenzothiophene Derivative
This protocol is adapted from the literature and provides a general procedure for the Sc(OTf)₃-catalyzed synthesis of 6-substituted benzothiophenes. [8] Materials:
-
para-Substituted N-(arylthio)succinimide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the p-substituted N-(arylthio)succinimide (1.0 equiv) and Sc(OTf)₃ (0.1 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Add the alkyne (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-substituted benzothiophene.
Table 1: Representative Examples of 6-Substituted Benzothiophenes Synthesized via Sc(OTf)₃-Catalyzed Cyclization
| Entry | N-(Arylthio)succinimide Substituent (at p-position) | Alkyne | Product at C6 | Yield (%) |
| 1 | H | Phenylacetylene | Phenyl | 85 |
| 2 | Me | 1-Octyne | Hexyl | 78 |
| 3 | OMe | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 92 |
| 4 | Cl | 1-Phenyl-1-propyne | Phenyl, Me at C2 | 81 |
| 5 | COMe | Ethyl propiolate | CO₂Et | 75 |
Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use freshly opened or properly stored Sc(OTf)₃. |
| Wet solvent or glassware | Ensure all glassware is oven-dried and use anhydrous solvent. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Decomposition of starting materials or product | Decrease the reaction temperature or reaction time. |
| Incorrect stoichiometry | Ensure accurate measurement of reactants and catalyst. | |
| Difficulty in product purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
| Product instability on silica gel | Consider using a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). |
Conclusion
Direct Friedel-Crafts acylation at the C6-position of benzothiophene is synthetically challenging due to the inherent reactivity of the thiophene ring. The Sc(OTf)₃-catalyzed intermolecular cyclization and sulfur migration provides a modern, efficient, and highly regioselective alternative for the synthesis of 6-substituted benzothiophenes. This method offers a valuable tool for researchers and drug development professionals, enabling access to a wide range of functionalized benzothiophene derivatives for various applications.
References
-
Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]
-
Wang, X.; et al. Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Org. Chem. Front., 2021 , 8, 5838-5843. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]
-
Ishii, A.; Nakayama, J. Thiophene, Benzo[b]thiophene, and Benzo[c]thiophene. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 4, pp 527-574. [Link]
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Bandyopadhyay, A.; et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv., 2018 , 8, 33733-33777. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Professor Dave Explains. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
Semantic Scholar. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reagents for the reduction of 1-(Benzo[b]thiophen-6-yl)ethanone to alcohols
Application Note: Chemo- and Stereoselective Reduction of 1-(Benzo[b]thiophen-6-yl)ethanone
Strategic Overview
The reduction of 1-(benzo[b]thiophen-6-yl)ethanone to its corresponding alcohol, 1-(benzo[b]thiophen-6-yl)ethanol , is a pivotal transformation in the synthesis of 5-lipoxygenase inhibitors and serotonin modulators. While structurally analogous to the Zileuton intermediate (which is the 2-isomer), the 6-isomer places the acetyl group on the benzene ring rather than the thiophene ring.
Chemical Context & Challenges:
-
Substrate Behavior: The 6-acetyl group behaves electronically like a substituted acetophenone. Unlike the 2-isomer, which is directly influenced by the electron-rich sulfur atom, the 6-isomer is more consistent with standard aryl ketone kinetics.
-
The "Sulfur Problem": The benzothiophene moiety contains a thioether linkage that acts as a potent catalyst poison for heterogeneous transition metals. Consequently, standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to rapid catalyst deactivation and potential desulfurization (hydrodesulfurization) at high pressures.
-
Stereoselectivity: For pharmaceutical applications, the (R)- or (S)-enantiomer is often required with >98% ee.
Reagent Selection Matrix:
| Requirement | Recommended Reagent | Mechanism | Pros | Cons |
| Racemic Screening | Sodium Borohydride (NaBH₄) | Nucleophilic Addition | Low cost, robust, fast. | No stereocontrol (produces racemate). |
| High Enantiopurity | Ru-TsDPEN (Noyori Catalyst) | Asymmetric Transfer Hydrogenation (ATH) | >98% ee, sulfur-tolerant, scalable. | Requires catalyst synthesis or purchase; inert atmosphere.[1] |
| Green/Biocatalytic | Ketoreductase (KRED) | Enzymatic Reduction | Mild conditions, high selectivity. | High development time for enzyme screening. |
Decision Logic & Workflow
The following decision tree outlines the selection process based on project phase and purity requirements.
Caption: Decision logic for selecting between stoichiometric borohydride reduction and ruthenium-catalyzed asymmetric transfer hydrogenation.
Detailed Protocols
Protocol A: Stoichiometric Racemic Reduction (NaBH₄)
Best for: Generating analytical reference standards or early-stage SAR compounds where chirality is undefined.
Reagents:
-
Substrate: 1-(Benzo[b]thiophen-6-yl)ethanone (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.2 equiv)
-
Solvent: Methanol (anhydrous preferred, HPLC grade acceptable)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(benzo[b]thiophen-6-yl)ethanone in 30 mL of Methanol. Cool the solution to 0°C using an ice bath.
-
Addition: Carefully add NaBH₄ (12.0 mmol, 454 mg) in small portions over 10 minutes. Note: Gas evolution (H₂) will occur. Ensure adequate venting.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol (Rf ~0.3).
-
-
Quench: Cool back to 0°C. Slowly add 10 mL of Saturated NH₄Cl solution or 1M HCl to destroy excess hydride. Stir for 15 minutes.
-
Workup: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Synthesis of >98% ee (R)- or (S)-alcohols. This method utilizes the Noyori-Ikariya class of catalysts, which are highly resistant to sulfur poisoning compared to heterogeneous Pd/Pt catalysts.
Reagents:
-
Substrate: 1-(Benzo[b]thiophen-6-yl)ethanone (1.0 equiv)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)
-
Note: Use (R,R)-ligand to typically obtain the (R)-alcohol, but this must be empirically verified for benzothiophenes.
-
-
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck flask and cool under Argon flow.
-
Charging: Add the ketone (10.0 mmol) and the Ruthenium catalyst (0.05 mmol, 0.5 mol%).
-
Solvent/Reagent Addition: Add degassed DCM (20 mL) followed by the Formic Acid/TEA complex (3.0 equiv of hydride).
-
Reaction: Stir at 25-30°C for 12-24 hours.
-
Mechanism Insight: The reaction proceeds via an outer-sphere mechanism where the Ru-H and N-H deliver hydrogen to the C=O bond simultaneously. The sulfur in the benzothiophene ring does not bind tightly to the Ru center in this coordinate geometry, preventing poisoning.
-
-
Validation: Monitor conversion by HPLC. If conversion stalls <90%, add an additional 0.2 mol% catalyst.
-
Workup: Wash the reaction mixture with water (2 x 15 mL) and saturated NaHCO₃ (to remove residual formic acid).
-
Purification: Concentrate the organic layer. Recrystallization from Hexane/IPA is often sufficient to upgrade ee from 95% to >99%.
Analytical Validation (QC)
To validate the success of the protocol, the following analytical parameters must be met.
1. H-NMR (CDCl₃, 400 MHz):
-
Ketone (Starting Material): Look for the singlet methyl ketone peak at ~2.65 ppm.
-
Alcohol (Product): The methyl ketone singlet should be replaced by a doublet at ~1.5 ppm (CH₃) and a quartet at ~5.0 ppm (CH-OH).
-
Aromatic Region: The benzothiophene protons (7.3 - 8.0 ppm) should remain intact, confirming no reduction of the heteroaromatic ring.
2. Chiral HPLC (Enantiomeric Excess):
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: Baseline separation of enantiomers. Racemic standard (from Protocol A) is required to establish retention times.
References
-
Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Source: Journal of the American Chemical Society (JACS). Relevance: Establishes the feasibility of Ru-catalyzed hydrogenation on benzothiophene cores without poisoning. URL:[Link]
-
Catalytic Asymmetric Transfer Hydrogenation of Ketones: Recent Advances. Source: University of Alicante / Reviews in Organic Chemistry. Relevance: Comprehensive review of Ruthenium-TsDPEN catalysts for functionalized ketones, including sulfur-containing substrates. URL:[Link]
-
Reduction of a ketone using sodium borohydride. Source: Royal Society of Chemistry (RSC). Relevance: Standard operating procedure for stoichiometric borohydride reductions. URL:[Link]
Sources
Application Note: Strategic Functionalization of 1-(Benzo[b]thiophen-6-yl)ethanone
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes "chemical logic" over generic recipes, focusing on the specific reactivity profile of the 6-isomer compared to the more common 2- and 3-isomers.
Executive Summary & Strategic Analysis
1-(Benzo[b]thiophen-6-yl)ethanone (CAS: 26533-89-3) is a critical pharmacophore, distinct from its 2- and 3-isomers. While 2/3-substituted benzothiophenes are electronically coupled to the thiophene ring's high electron density, the 6-isomer places the acetyl group on the benzene ring. This structural nuance renders the ketone behavior closer to that of a substituted acetophenone, yet it retains sensitivity to electrophilic aromatic substitution (EAS) at the C3 position of the thiophene ring.
Chemist's Challenge: The primary challenge in functionalizing this molecule is chemoselectivity . Reagents intended to activate the acetyl group (e.g., Lewis acids, halogens) can inadvertently attack the electron-rich C3 position of the thiophene core.
Scope of Guide: This protocol details four high-value transformations, selected for their utility in generating diverse chemical libraries for drug discovery (e.g., SERMs, leukotriene inhibitors, antivirals).
Reaction Landscape & Logic
The following diagram maps the strategic pathways available for this scaffold.
Figure 1: Strategic divergence points for the 6-acetyl scaffold. Colors indicate distinct reaction classes.
Detailed Experimental Protocols
Protocol A: Regioselective -Bromination
Objective: Synthesis of 2-bromo-1-(benzo[b]thiophen-6-yl)ethanone.
Criticality: This is the "Gateway Reaction" for building thiazoles (Hantzsch synthesis) or imidazoles.
Risk: Use of elemental bromine (
Optimized Method: Copper(II) Bromide Heterogeneous System
This method is superior to
Reagents:
-
Substrate: 1.0 eq
- : 2.0 eq
-
Solvent: Ethyl Acetate (EtOAc) or Chloroform (
)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(benzo[b]thiophen-6-yl)ethanone (10 mmol) in EtOAc (50 mL).
-
Addition: Add finely powdered
(20 mmol) in one portion. The system will be a suspension. -
Reaction: Heat to vigorous reflux. The dark green
will gradually turn to white as the reaction proceeds.-
Monitoring: Check TLC/LCMS every 60 mins.
-
Endpoint: Disappearance of the methyl ketone singlet (
~2.65 ppm) and appearance of the -bromo methylene singlet ( ~4.45 ppm).
-
-
Workup: Cool to room temperature. Filter off the white copper(I) bromide salts through a pad of Celite.
-
Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol/Hexane. Do not distill (thermal instability).
Troubleshooting:
-
Problem: Reaction stalls at 50% conversion.
-
Solution: Add a catalytic amount of HBr (3 drops of 48% aq. HBr) to initiate the radical/enol mechanism.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of
Reagents:
-
Substrate: 1.0 eq
-
Aromatic Aldehyde: 1.1 eq
-
Base: NaOH (aq, 40%) or KOH (pellets)
-
Solvent: Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve the ketone (1.0 eq) and the chosen aldehyde (1.1 eq) in Ethanol (10 mL/mmol).
-
Catalysis: Cool to 0°C. Add NaOH (40% aq solution, 5 eq) dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
-
Visual Cue: Most chalcones precipitate as yellow/orange solids.
-
-
Workup: Pour the mixture into ice water (5x volume) containing dilute HCl (to neutralize base).
-
Isolation: Filter the precipitate. Wash with cold water and cold ethanol.
-
Data Validation:
NMR must show trans-coupling ( Hz) for the vinylic protons.
Protocol C: Willgerodt-Kindler Reaction
Objective: Conversion of the acetyl group to a morpholine-thioamide, hydrolyzable to the acetic acid derivative. Significance: Accesses the "Profens" (arylpropionic/acetic acid) chemical space.
Reagents:
-
Substrate: 1.0 eq
-
Elemental Sulfur (
): 2.0 eq -
Morpholine: 3-5 eq (acts as solvent and reagent)
-
Catalyst: p-TsOH (catalytic, optional)
Step-by-Step:
-
Setup: Combine ketone, sulfur, and morpholine in a flask.
-
Reaction: Heat to 130°C (reflux of morpholine).
-
Note: Evolution of
gas may occur; vent into a bleach trap.
-
-
Duration: 8–12 hours.
-
Isolation (Thioamide): Pour into methanol. The thioamide often crystallizes.
-
Hydrolysis (to Acid): Reflux the crude thioamide in 10% NaOH/EtOH for 12 hours. Acidify to pH 2 to precipitate 2-(benzo[b]thiophen-6-yl)acetic acid.
Protocol D: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to the alcohol. Reagent System: RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst.
Step-by-Step:
-
Solvent: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM.
-
Loading: Catalyst loading can be as low as 0.5 mol%.
-
Conditions: Stir at 25-40°C for 24 hours.
-
Result: Typically yields >95% ee of the chiral alcohol, a versatile chiral building block.
Troubleshooting & Optimization Guide
The following decision tree helps navigate the most common failure mode: Ring Bromination vs. Side-Chain Bromination .
Figure 2: Decision matrix for selecting the bromination agent to ensure regioselectivity.
Data Specifications (Typical NMR Signals)
| Moiety | Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Starting Material | Acetyl | 2.60 – 2.70 | Singlet | Disappearance confirms reaction start. |
| Starting Material | Thiophene C2-H | 7.40 – 7.50 | Doublet | Shift indicates ring electronic changes. |
| Starting Material | Thiophene C3-H | 7.30 – 7.40 | Doublet | Critical: Loss of this signal implies ring bromination error. |
| Product (Bromide) | 4.40 – 4.60 | Singlet | Confirmation of product. | |
| Product (Chalcone) | Vinyl | 7.50 – 7.70 | Doublet ( | Confirms trans geometry. |
References
-
Benzothiophene Medicinal Chemistry Overview: Keri, R. S., et al. (2017). "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 138, 1002-1033.
-
General Benzothiophene Functionalization: BenchChem Application Note. "Derivatization of 1-(Benzo[b]thiophen-7-yl)ethanone." (Protocols adapted for 6-isomer based on electronic similarity of benzene-ring ketones).
-
Willgerodt-Kindler Reaction Mechanism: DeTar, D. F., & Carmack, M. (1946). "The Willgerodt Reaction."[3][4][5][6][7] Journal of the American Chemical Society, 68(10), 2025-2029.
-
Copper(II) Bromide Bromination Protocol: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459-3461.
-
Asymmetric Transfer Hydrogenation (Noyori): Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562-7563.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0589784B1 - 2-Ethyl-benzo(b)thiophene derivative, process of its preparation and its use as intermediate for synthesis - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt_rearrangement [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Preparation of oxime derivatives from 1-(Benzo[b]thiophen-6-yl)ethanone
Application Note & Protocol
Title: Strategic Synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone Oxime: A Key Intermediate for Pharmaceutical Research
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(Benzo[b]thiophen-6-yl)ethanone Oxime. The benzo[b]thiophene moiety is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its wide range of biological activities.[1][2][3] Similarly, the oxime functional group is a critical pharmacophore known to impart diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The strategic combination of these two motifs yields a molecule of significant interest for drug discovery and development programs. This guide details a robust and reproducible protocol, explains the underlying chemical principles, and offers practical insights for researchers in medicinal chemistry and organic synthesis.
Scientific Rationale and Background
The Benzothiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene core is an aromatic heterocyclic compound that is isosteric to indole. This structural feature allows it to interact with a variety of biological targets. Its derivatives are known to exhibit a broad spectrum of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[2][7] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature this core structure, highlighting its clinical and commercial significance.[1][8] The synthesis of novel derivatives from functionalized benzothiophenes, such as 1-(Benzo[b]thiophen-6-yl)ethanone, is a validated strategy in the pursuit of new therapeutic agents.[3]
The Oxime Functional Group: A Versatile Pharmacophore
Oximes (RR'C=NOH) are prepared through the condensation of an aldehyde or ketone with hydroxylamine.[9] This functional group is more than just a synthetic intermediate; it possesses a unique combination of electronic and steric properties that make it valuable in drug design. The oxime moiety contains both hydrogen bond donor (OH) and acceptor (N, O) sites, enabling versatile interactions with biological macromolecules.[4][5] This versatility has led to the development of numerous oxime-containing drugs, including FDA-approved antibiotics like cefuroxime and reactivators of acetylcholinesterase such as pralidoxime.[4]
Reaction Mechanism: Oximation of Ketones
The formation of an oxime from a ketone is a classic nucleophilic addition-elimination reaction. The process is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[10][11] While hydroxylamine itself is the active nucleophile, it is often supplied as hydroxylamine hydrochloride (NH₂OH·HCl) for stability.[12] A base, such as pyridine or sodium carbonate, is therefore added to neutralize the acid and liberate the free hydroxylamine in situ. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the oxime, releasing a molecule of water.[10][13]
Experimental Workflow Overview
The overall process is a streamlined, single-step synthesis followed by purification and characterization. The workflow is designed for efficiency and reproducibility in a standard laboratory setting.
Caption: High-level workflow for the synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone Oxime.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-(Benzo[b]thiophen-6-yl)ethanone | 176.23 | 1.76 g | 10.0 | 1.0 |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 1.04 g | 15.0 | 1.5 |
| Pyridine | 79.10 | 18 mL | - | Solvent/Base |
| Ethanol (95%) | - | 40 mL | - | Solvent |
| Deionized Water | - | 200 mL | - | Work-up |
| Ethyl Acetate | - | 100 mL | - | Work-up |
| Hydrochloric Acid (1 M) | - | 50 mL | - | Work-up |
Equipment
-
250 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Synthesis Procedure
-
Flask Charging: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(Benzo[b]thiophen-6-yl)ethanone (1.76 g, 10.0 mmol).
-
Solvent and Base Addition: Add ethanol (40 mL) and pyridine (18 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 equivalents) to the solution in one portion.
-
Scientist's Note: A slight excess (1.5 equivalents) of hydroxylamine hydrochloride is used to drive the reaction to completion.
-
-
Reaction: Attach a condenser to the flask and heat the mixture to 60 °C with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting ketone has disappeared (typically 1-2 hours).
-
Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the pyridine and ethanol using a rotary evaporator.
-
Work-up: Add deionized water (80 mL) to the residue, followed by ethyl acetate (80 mL). Transfer the biphasic mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer again with ethyl acetate (20 mL). Combine the organic extracts and wash successively with 1 M HCl (2 x 25 mL) to remove any remaining pyridine, followed by a brine wash (25 mL).[14]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Purification Protocol
The crude product can be effectively purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain 1-(Benzo[b]thiophen-6-yl)ethanone Oxime as a crystalline solid. Expected yield: 85-95%.
Reaction Scheme
The chemical transformation follows a straightforward condensation pathway.
Caption: Synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone Oxime from the corresponding ketone.
Expected Product Characterization
Authentic confirmation of the product structure is achieved through standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the acetyl methyl singlet from the starting material (around δ 2.6 ppm) and the appearance of a new singlet for the oxime methyl group (around δ 2.3-2.4 ppm). A broad singlet corresponding to the N-OH proton will appear downfield (δ 8.0-9.0 ppm), which is D₂O exchangeable. Aromatic protons of the benzothiophene ring will be observed in the δ 7.3-8.0 ppm region.
-
¹³C NMR (100 MHz, CDCl₃): The key diagnostic change is the disappearance of the ketone carbonyl signal (C=O) at ~197 ppm and the appearance of the oxime carbon signal (C=N) at ~155-160 ppm.
-
IR (ATR, cm⁻¹): Look for the disappearance of the strong C=O stretching band from the ketone (approx. 1680 cm⁻¹). Key signals for the product will include a broad O-H stretch (~3300-3100 cm⁻¹), a C=N stretch (~1650 cm⁻¹), and an N-O stretch (~940 cm⁻¹).
-
Mass Spectrometry (ESI+): The calculated exact mass for C₁₀H₉NOS is 191.04. The mass spectrum should show the protonated molecular ion [M+H]⁺ at m/z 192.05.
Troubleshooting and Key Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after 2 hours, the reaction time can be extended. Ensure the hydroxylamine hydrochloride is of good quality and the pyridine is anhydrous.
-
Formation of E/Z Isomers: Ketoximes can exist as a mixture of (E) and (Z) geometric isomers.[4] While often one isomer is thermodynamically favored, the presence of two closely related spots on TLC or doubled peaks in NMR spectra may indicate an isomeric mixture. For most screening applications, the mixture can be used directly. If a single isomer is required, careful column chromatography or fractional crystallization may be necessary.[16][17]
-
Purification Issues: If the product oils out instead of crystallizing, it may be due to impurities. In this case, purification by silica gel column chromatography is recommended, using a gradient of ethyl acetate in hexane as the eluent.[16][17]
Conclusion
This application note provides a validated and reliable protocol for the synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone Oxime. The procedure is high-yielding, uses readily available reagents, and involves straightforward purification techniques. The resulting compound is a valuable building block for medicinal chemistry, enabling researchers to explore novel chemical space in the development of next-generation therapeutics.
References
-
Vaia. (n.d.). Hydroxylamine Hydrochloride Reaction. Vaia. Retrieved from [Link]
-
Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Retrieved from [Link]
-
Wrobel, D., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Hydroxylamine. Sciencemadness Wiki. Retrieved from [Link]
-
Wrobel, D., et al. (2021). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of oxime with medicinal chemistry applications. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Retrieved from [Link]
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Wikipedia. Retrieved from [Link]
-
Zhang, G. S., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
ResearchGate. (2016). How do I purify amidoxime derivatives? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP0194554A2 - Process for production of oxime derivatives. Google Patents.
-
Sathyamoorthi, S., et al. (n.d.). Synthesis, characterization of novel benzothiophene. Retrieved from [Link]
-
Borah, R., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). v95p0001. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Note 4. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104447396B - Benzoin oxime derivative and preparation method thereof. Google Patents.
-
Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (Z)-1-(Benzo[b]thiophen-2-yl)ethan-1-one Oxime. Pharmaffiliates. Retrieved from [Link]
-
Romagnoli, R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. Retrieved from [Link]
-
PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 10. vaia.com [vaia.com]
- 11. quora.com [quora.com]
- 12. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 13. Khan Academy [khanacademy.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EP0194554A2 - Process for production of oxime derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving regioselectivity in the synthesis of 6-acetylbenzo[b]thiophene
Technical Support Center: Regioselective Synthesis of 6-Acetylbenzo[b]thiophene
Ticket ID: #BT-C6-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Achieving regioselectivity at the C6 position of benzo[b]thiophene is a classic challenge in heterocyclic chemistry. Direct electrophilic aromatic substitution (EAS) fails because the thiophene ring (specifically C3) is kinetically favored over the benzene ring by orders of magnitude.
To synthesize 6-acetylbenzo[b]thiophene , you must bypass direct acylation of the aromatic system. This guide details the two most robust "workaround" protocols:
-
The "Dihydro Detour" (Scalable): Acylation of 2,3-dihydrobenzo[b]thiophene followed by aromatization.
-
The "Precision Coupling" (High Purity): Palladium-catalyzed cross-coupling of 6-bromobenzo[b]thiophene.
Part 1: The "Direct Acylation" Trap (Why your current reaction is failing)
User Question: I tried reacting benzo[b]thiophene with acetyl chloride and AlCl₃. I’m getting a major product, but NMR suggests it's the 3-isomer. Why can't I force it to C6?
Technical Explanation: Benzo[b]thiophene is an electron-rich heterocycle. The sulfur atom donates electron density into the ring system, but the thiophene ring is significantly more reactive than the fused benzene ring.
-
Reactivity Order: C3 > C2 >> C6 > C5.
-
The Problem: Even with steric blocking at C2/C3, the benzene ring is deactivated relative to the thiophene core. Forcing conditions usually lead to polymerization or decomposition before C6 acylation occurs.
Visualizing the Reactivity Landscape:
Figure 1: The regioselectivity mismatch in direct acylation attempts.
Part 2: Recommended Protocols
Protocol A: The "Dihydro Detour" (Recommended for Scale)
This method utilizes the altered directing effects of the saturated thiophene ring. In 2,3-dihydrobenzo[b]thiophene, the sulfur atom and the alkyl group at C3a direct electrophiles to the C6 position (para to the alkyl linkage).
Workflow:
-
Reduction: Benzo[b]thiophene
2,3-Dihydrobenzo[b]thiophene. -
Acylation: Friedel-Crafts acylation (Selectivity: C6 > C5).
-
Aromatization: Oxidation back to the thiophene.
Step-by-Step Methodology:
| Step | Reagents | Conditions | Critical Notes |
| 1. Reduction | Monitor by GC. Ensure complete consumption of starting material to avoid inseparable mixtures later. | ||
| 2. Acylation | Key Step: The 2,3-dihydro core directs para to the C3a-C7a bond (acting as an alkyl group), favoring C6. C5 is the minor impurity. | ||
| 3. Aromatization | DDQ (1.1 eq) or Sulfur | Dioxane (Reflux) or Heat | DDQ is cleaner for small scale. Elemental sulfur requires high heat ( |
Troubleshooting Protocol A:
-
Issue: I see a mixture of isomers after Step 2.
-
Fix: The 5-acetyl isomer is the primary byproduct. It can often be removed by recrystallization from hexanes/ethyl acetate before the aromatization step. The 6-acetyl-2,3-dihydro isomer is generally more crystalline.
-
-
Issue: Incomplete aromatization.
-
Fix: Ensure the reaction is anhydrous if using DDQ. If using sulfur, ensure the temperature exceeds
to drive evolution.
-
Protocol B: Pd-Catalyzed Cross-Coupling (Recommended for Purity)
If you require
Reaction: Stille Coupling with Tributyl(1-ethoxyvinyl)tin.
Workflow:
Step-by-Step Methodology:
-
Coupling: Combine 6-bromobenzo[b]thiophene (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.1 eq), and
(5 mol%) in dry Toluene or DMF. -
Reflux: Heat to
for 12-16 hours under Argon. -
Hydrolysis: Cool to RT. Add
and stir vigorously for 1 hour. This converts the intermediate enol ether into the ketone. -
Workup: Extract with EtOAc. Wash with KF (aq) to precipitate tin residues.
Troubleshooting Protocol B:
-
Issue: Low conversion of the bromide.
-
Diagnosis: Catalyst poisoning or oxidation.
-
Fix: Sparge solvents with Argon for 20 mins before adding Pd. Switch to a more active catalyst system like
/ XPhos if the bromide is unreactive.
-
-
Issue: Tin contamination in the final product.
-
Fix: Wash the organic layer with
aqueous KF solution. The resulting is insoluble and can be filtered off. Alternatively, use column chromatography with -impregnated silica.
-
Part 3: Decision Support & Logic
Which route should you choose?
Figure 2: Strategic decision tree for synthesis selection.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the Heck reaction instead of Stille to avoid Tin toxicity?
-
A: Yes. You can couple 6-bromobenzo[b]thiophene with butyl vinyl ether using
/ DPPP. However, the Heck reaction on electron-rich vinyl ethers can sometimes lead to mixtures of - and -arylation (branched vs. linear). The Stille coupling with 1-ethoxyvinylstannane is regiochemically rigid, yielding only the ketone after hydrolysis.
Q2: Why not cyclize 3-mercaptoacetophenone?
-
A: You can, but it is risky. Cyclization of meta-substituted thiophenols (like 3-mercaptoacetophenone) with bromoacetaldehyde diethyl acetal can close at either the ortho position (C2 of benzene) or the para position (C4 of benzene).
-
Result: You get a mixture of 4-acetylbenzo[b]thiophene and 6-acetylbenzo[b]thiophene.
-
Verdict: Separation of these isomers is often more difficult than the "Dihydro Detour" separation. Use this only if you have a validated separation method.
-
Q3: I see a reference to Zileuton. Is this the same intermediate?
-
A: No. Zileuton is derived from 2-acetylbenzo[b]thiophene .[1][2][3][4] However, during the development of Zileuton, Abbott Laboratories synthesized the 6-isomer to characterize impurities. Their method (using the cyclization of functionalized precursors) validates the difficulty of direct access and supports the use of constructive or indirect methods [1].
References
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Source: Journal of Organic Chemistry (1998) Context: Definitive synthesis of the 6-isomer to prove it as an impurity in Zileuton manufacture. Link:[Link]
-
Synthesis of Zileuton (A-64077) and its derivatives. Source: Journal of Medicinal Chemistry (1989) Context: Discusses the acylation patterns of benzo[b]thiophene vs 2,3-dihydrobenzo[b]thiophene. Link:[Link]
-
The Stille Reaction. Source: Organic Reactions (Wiley) Context:[5] General protocol for converting Aryl-Halides to Aryl-Ketones via ethoxyvinylstannanes. Link:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone
Introduction: Welcome to the Technical Support Center for the synthesis and optimization of 1-(Benzo[b]thiophen-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the functionalization of the benzo[b]thiophene scaffold. Benzo[b]thiophene derivatives are crucial pharmacophores in numerous therapeutic agents. However, achieving regioselective substitution, particularly on the benzene ring at the C-6 position, presents significant synthetic challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the complexities of acetylating the benzo[b]thiophene core. Our focus is to move beyond theoretical steps and provide a causal understanding of experimental choices to empower you to overcome common hurdles and optimize your reaction yields.
Part 1: The Core Challenge: Understanding Regioselectivity in Benzo[b]thiophene Acetylation
The primary obstacle in synthesizing 1-(Benzo[b]thiophen-6-yl)ethanone via direct acetylation is controlling the position of the incoming electrophile. The inherent electronic properties of the benzo[b]thiophene ring system dictate its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Friedel-Crafts acetylation of benzo[b]thiophene not yielding the desired 6-acetyl isomer?
A1: This is the most common issue and is rooted in the fundamental reactivity of the heterocycle. The thiophene moiety of the benzo[b]thiophene ring is significantly more electron-rich and thus more nucleophilic than the fused benzene ring. Consequently, electrophilic aromatic substitution, such as Friedel-Crafts acetylation, overwhelmingly favors attack at the C-2 and C-3 positions.[1][2] The C-3 position is often the most reactive towards electrophiles.[1] Direct acetylation of the benzene ring (positions C-4, C-5, C-6, C-7) is a less favorable pathway and typically requires more forcing conditions, which can lead to other problems.
Sources
Purification methods for 1-(Benzo[b]thiophen-6-yl)ethanone crude mixtures
Executive Summary & Diagnostic Flow
The Core Challenge: The purification of 1-(benzo[b]thiophen-6-yl)ethanone is notoriously difficult because the 6-position is electronically deactivated compared to the 3- and 2-positions. If you synthesized this via direct Friedel-Crafts acylation, you likely have a crude mixture dominated by the 3-isomer (major product) and 2-isomer , with the 6-isomer present as a minor impurity (<5-10%).
Standard normal-phase silica chromatography often fails to resolve the 3- and 6-isomers due to identical polarity (co-elution). Successful isolation requires Reverse Phase (C18) chromatography or a switch to a transition-metal catalyzed synthetic route (Suzuki/Stille) to avoid isomer formation entirely.
Diagnostic Decision Tree
Use the following logic to determine your purification strategy:
Figure 1: Decision matrix for purification based on synthetic origin.
Troubleshooting Guides (Q&A Format)
Category A: Isomer Separation (The "Friedel-Crafts" Problem)
Q1: I see a single spot on TLC (Hexane/EtOAc), but NMR shows a mixture. Why? A: The 3-acetyl and 6-acetyl isomers are regioisomers with nearly identical dipole moments , causing them to co-elute on standard silica gel (Normal Phase).
-
The Fix: You must use Reverse Phase (C18) chromatography. The hydrophobic interaction with the C18 chains discriminates between the linear (6-substituted) and "bent" (3-substituted) shapes of the molecules.
-
Protocol: Use a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The 6-isomer typically elutes after the 3-isomer due to slightly higher lipophilicity in this system.
Q2: How do I definitively confirm I have the 6-isomer and not the 3-isomer? A: Do not rely on melting point alone, as isomeric mixtures have broad melting ranges. Use 1H NMR and look for specific coupling patterns:
-
6-Isomer (Target): You will see a singlet (or small doublet,
Hz) for the proton at C7 (the position between the sulfur and the acetyl group). You will also see distinct doublets for H2 and H3 on the thiophene ring. -
3-Isomer (Impurity): The thiophene ring proton at C2 appears as a sharp singlet around 8.0–8.5 ppm. The C7 proton will be a doublet (
Hz) due to ortho-coupling with H6.
Q3: Can I use recrystallization to purify the 6-isomer from the mixture? A: generally, no , if the 6-isomer is the minor product (<20%). The 3-isomer (major product) will crystallize preferentially.
-
Exception: If you have enriched the 6-isomer to >80% via chromatography, you can recrystallize from Ethanol or Isopropyl Alcohol to remove trace oligomers. The 6-isomer is a pale yellow solid.
Category B: Synthesis & Optimization (Prevention Strategy)
Q4: Direct acylation gave me <5% yield of the 6-isomer. How do I improve this? A: You cannot significantly improve the regioselectivity of Friedel-Crafts on benzothiophene to favor the 6-position; the electronics of the ring system heavily favor C3 (and C2).
-
Recommendation: Abort the Friedel-Crafts route. Switch to a Palladium-Catalyzed Coupling using 6-bromobenzothiophene as the starting material. This guarantees the acetyl group ends up at the 6-position.
Q5: What is the best coupling protocol for this molecule? A: The Stille Coupling or Heck Reaction is highly effective and avoids the isomer issue entirely.
Recommended Workflow (Stille Coupling):
-
Substrates: 6-Bromobenzothiophene + Tributyl(1-ethoxyvinyl)tin.
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Solvent: Toluene or Dioxane (Reflux, 12-24h).
-
Hydrolysis: The intermediate enol ether is hydrolyzed with 1N HCl to yield the ketone.
-
Purification: Since no other isomers are formed, simple silica flash chromatography (Hexane/EtOAc 9:1) is sufficient to remove the tin byproducts.
Experimental Data & Specifications
Physical Properties
| Property | Value / Description | Notes |
| Appearance | Pale Yellow Crystalline Solid | Often oils out if impure. |
| Melting Point | 60–70°C (Approximate) | Note: Literature values vary based on crystal form; rely on NMR. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poorly soluble in water/hexane. |
| TLC (Silica) | Rf ~ 0.4 (Hexane/EtOAc 4:1) | Co-elutes with 3-isomer. |
| TLC (C18) | Distinct separation | Requires MeOH/Water mobile phase. |
Step-by-Step Purification Protocol (Reverse Phase)
Use this if you must purify a mixture containing the 6-isomer.
-
Sample Prep: Dissolve crude mixture in minimal DMSO or MeOH. Filter through a 0.45µm syringe filter to remove particulates.
-
Column: C18 Flash Cartridge (e.g., 12g or 40g depending on scale).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–5 min: 10% B (Equilibration)
-
5–20 min: Ramp to 60% B
-
20–30 min: Ramp to 90% B
-
Observation: The 3-isomer typically elutes first; the 6-isomer elutes later as the organic percentage increases.
-
-
Workup: Pool fractions containing the 6-isomer (check by NMR, not just UV). Remove ACN via rotary evaporation (bath <40°C). Extract the remaining aqueous suspension with DCM (3x). Dry over MgSO4 and concentrate.
References
-
Haight, A. R., et al. (1998). "Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene." The Journal of Organic Chemistry, 63(17), 5903-5907. (This is the definitive paper describing the synthesis of the 6-isomer as an impurity in Zileuton manufacture).
-
BenchChem Technical Support. (2025). "Acylation of Benzo[b]thiophene - Troubleshooting Guide." (General reference for Friedel-Crafts regioselectivity issues).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-(benzo[b]thiophen-6-yl)ethanone and all reagents before use.
Technical Support Center: Minimizing Polymerization of Benzothiophene Ketones
Welcome to the technical support center for handling benzothiophene ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging intermediates. Unwanted polymerization is a frequent impediment to successful synthesis, leading to decreased yields, difficult purification, and inconsistent results. This document provides in-depth, field-proven insights and actionable protocols to help you anticipate, diagnose, and mitigate these side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture involving a benzothiophene ketone has become viscous or solidified. What is happening?
This is a classic sign of uncontrolled polymerization. If your benzothiophene ketone possesses a polymerizable group, such as a vinyl ketone moiety, it can undergo rapid chain-growth reactions under common laboratory conditions. The increase in viscosity is due to the formation of long-chain polymer molecules.[1][2] This process is often exothermic, which can further accelerate the reaction rate, potentially leading to a dangerous runaway reaction if not controlled.[1]
Q2: What are the most common triggers for the polymerization of benzothiophene ketones?
The primary culprits are radical initiators. These can be:
-
Heat: Many unsaturated monomers, including those similar to vinyl ketones, can undergo thermally-initiated polymerization.[3] Distillation or refluxing at elevated temperatures significantly increases this risk.
-
Light (UV): Photochemical energy can cleave bonds to form initiating radicals.[4][5] Benzothiophene moieties themselves can also be sensitive to light and air, leading to degradation that might produce radical species.[6][7][8]
-
Oxygen: While seemingly counterintuitive, oxygen can react with monomers, especially at high temperatures, to form peroxides. These peroxides are unstable and can decompose to form radicals that initiate polymerization.[9]
-
Chemical Contaminants: Trace metals or residual initiators from previous steps (e.g., residual benzoyl peroxide) can trigger polymerization.
Q3: What is the underlying chemical mechanism for this polymerization?
For benzothiophene ketones with vinyl groups, the most common mechanism is free radical polymerization .[10] This is a chain reaction consisting of three main stages:
-
Initiation: A radical species (R•) is formed from an initiator (e.g., by heat or light). This radical adds across the double bond of the vinyl ketone, creating a new, larger radical.
-
Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times, rapidly increasing the molecular weight.
-
Termination: The reaction stops when two growing radical chains combine or disproportionate, or when they react with a radical scavenger (an inhibitor).[1]
Q4: Are "inhibitors" and "retarders" the same thing?
While often used interchangeably, they have distinct functions.[3]
-
A true inhibitor provides a clear induction period during which no polymerization occurs. It is consumed as it scavenges initial radicals. Once the inhibitor is depleted, polymerization begins at its normal rate. Examples include certain quinone-based compounds.
-
A retarder does not provide a distinct induction period but slows down the overall rate of polymerization. Phenolic inhibitors like BHT often act as retarders.[3]
For practical synthesis, both can be effective, and sometimes they are used in combination.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve polymerization-related issues.
Symptom 1: Low or No Yield of Desired Product with Formation of Insoluble Material
-
Possible Cause: Extensive polymerization has consumed the starting material, forming a cross-linked or high-molecular-weight polymer that is insoluble in the reaction solvent. Vinyl ketone polymers are often insoluble.[4]
-
Diagnostic Steps:
-
Visual Inspection: Check for solid precipitates, gels, or a "sludge" at the bottom of the flask.
-
Solubility Test: Attempt to dissolve a small sample of the residue in a range of solvents (e.g., THF, DCM, DMSO). If it remains insoluble, it is likely a cross-linked polymer.
-
FTIR Analysis: Acquire an IR spectrum of the insoluble material. The disappearance of the sharp C=C vinyl stretch and the broadening of other peaks are indicative of a polymer.
-
-
Corrective Actions:
-
Add a Radical Inhibitor: For the next attempt, add a suitable inhibitor to the monomer before starting the reaction or purification. Common choices include Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ).[9]
-
Deoxygenate Solvents: Use solvents that have been thoroughly degassed via sparging with nitrogen or argon, or by freeze-pump-thaw cycles. This removes dissolved oxygen, which can initiate polymerization at higher temperatures.[9]
-
Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, which can be a source of initiating radicals.[6][7]
-
Symptom 2: Reaction Works at Small Scale but Fails Upon Scale-Up
-
Possible Cause: Heat management issues. Polymerization is typically exothermic.[1] On a small scale, the flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. On a larger scale, heat can build up in the center of the reactor, creating localized hot spots that trigger thermal polymerization.[3]
-
Diagnostic Steps:
-
Internal Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature. A sudden, uncontrolled spike (exotherm) is a clear sign of runaway polymerization.
-
-
Corrective Actions:
-
Improve Heat Transfer: Use a narrower reaction vessel or a reactor with a cooling jacket. Ensure vigorous stirring to promote even heat distribution.
-
Control Reagent Addition: Add reagents slowly and monitor the internal temperature to maintain it within the desired range.
-
Prophylactic Inhibition: Always include an inhibitor during scale-up, even if it wasn't necessary on a small scale.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting suspected polymerization.
Caption: Troubleshooting flowchart for polymerization issues.
Data Summary: Common Radical Inhibitors
Choosing the right inhibitor is critical. This table summarizes common options. Note that phenolic inhibitors require the presence of trace oxygen to function effectively as they trap peroxy radicals, not alkyl radicals.[9] In contrast, stable free radicals like TEMPO can trap carbon-centered radicals directly.[1]
| Inhibitor | Structure | Mechanism | Typical Conc. (ppm) | Advantages | Disadvantages |
| BHT (Butylated Hydroxytoluene) | Phenolic | H-atom donor to peroxy radicals | 100 - 1000 | Low cost, effective for storage, easily removed with a basic wash.[3][9] | Requires O₂ to function; less effective at very high temperatures. |
| MEHQ (4-Methoxyphenol) | Phenolic | H-atom donor to peroxy radicals | 10 - 200 | Very common for stabilizing acrylates; low color.[9] | Requires O₂ to function. |
| TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | Stable Radical | Traps carbon-centered radicals directly.[1] | 50 - 500 | Highly effective in low-oxygen environments; can function at higher temperatures. | Higher cost; can be difficult to remove. |
| 4-Hydroxy-TEMPO | Stable Radical | Traps carbon-centered radicals.[11][12] | 50 - 500 | Excellent anti-polymer performance, sometimes superior to TEMPO.[1][11] | Higher cost. |
Concentrations are general guidelines and should be optimized for your specific system.
Experimental Protocol: Inhibited Wittig Reaction on a Vinyl Benzothiophene Ketone
This protocol provides a detailed, self-validating workflow for a reaction prone to polymerization, incorporating best practices.
Objective: To perform a Wittig reaction on 2-acetyl-5-vinyl-benzothiophene without inducing polymerization of the vinyl group.
Materials:
-
2-acetyl-5-vinyl-benzothiophene (monomer)
-
Methyltriphenylphosphonium bromide (Wittig salt)
-
Potassium tert-butoxide (base)
-
Anhydrous Tetrahydrofuran (THF)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask, dropping funnel)
Procedure:
-
Inhibitor Addition & Setup:
-
To a 250 mL Schlenk flask containing a stir bar, add the 2-acetyl-5-vinyl-benzothiophene (1.0 eq) and BHT (200 ppm, e.g., 0.02 wt%).
-
Causality Check: BHT is added first to ensure the monomer is stabilized before any heating or reagent addition.[3]
-
Seal the flask with a septum, wrap it completely in aluminum foil, and place it under a positive pressure of nitrogen.
-
-
Solvent Preparation:
-
Use anhydrous THF that has been sparged with nitrogen for at least 30 minutes to remove dissolved oxygen. Transfer the required volume to the reaction flask via cannula.
-
Self-Validation: Using properly degassed solvent is a critical control point to prevent peroxide formation.[9]
-
-
Ylide Formation:
-
In a separate, oven-dried Schlenk flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in degassed, anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF. The mixture should turn a characteristic yellow-orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
-
Wittig Reaction:
-
While maintaining the reaction flask at 0 °C, slowly add the prepared ylide solution to the solution of the benzothiophene ketone via cannula over 20-30 minutes.
-
Causality Check: A low temperature is maintained to minimize the risk of thermal polymerization and control the exothermic nature of the Wittig reaction.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
-
Reaction Monitoring & Workup:
-
Self-Validation: Monitor the reaction by TLC or LC-MS. Check for the disappearance of the starting ketone. The reaction mixture should remain a free-flowing liquid. Any signs of thickening indicate a problem.
-
Once complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40 °C .
-
-
Purification:
-
Purify the crude product via column chromatography.
-
Critical Step: Add BHT (~100 ppm) to the fractions containing the pure product to ensure stability during storage.
-
References
-
Melville, H. W. (1946). The photochemical polymerization of methyl vinyl ketone vapour. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 187(1008), 19-36. [Link]
-
Ahmad, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 522. [Link]
-
Kostina, Y. V., et al. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 14(21), 4731. [Link]
-
Ghanbari, B., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes, 7(10), 684. [Link]
-
Ghanbari, B., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI. [Link]
-
Truong, V. X., et al. (2020). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 11(35), 5585-5593. [Link]
-
Reddit User Discussion. (2021). Troubleshooting step growth polymerization. r/Chempros. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
-
Gok, O., et al. (2022). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Macromolecular Rapid Communications, 43(18), 2200331. [Link]
-
Alem, S., et al. (2012). Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air. ACS Applied Materials & Interfaces, 4(6), 2993-2998. [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
- Su, W. C. (2002). U.S. Patent No. 6,447,649 B1. Washington, DC: U.S.
-
Egorova, L. M., et al. (2017). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. [Link]
-
Suzuki, Y., et al. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society, 144(42), 19539-19548. [Link]
-
Kumar, V., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(11), 7853-7865. [Link]
-
Wang, Y., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research, 62(9), 3929-3938. [Link]
-
Bhavani, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. [Link]
-
Alem, S., et al. (2012). Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
da Silva, F. C., et al. (2018). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 41(4), 435-449. [Link]
-
Alem, S., et al. (2012). Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air. Semantic Scholar. [Link]
-
Gabriele, B., et al. (2010). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ChemInform, 41(22). [Link]
-
Gabriele, B., et al. (2010). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 75(11), 3559-3565. [Link]
-
Penlidis, A. (2007). Troubleshooting Polymerizations. University of Waterloo. [Link]
-
Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1098. [Link]
-
Suzuki, Y., et al. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society, 144(42), 19539-19548. [Link]
-
Imoto, M., et al. (1975). Structure and reactivities of alkyl vinyl ketones in their radical copolymerizations with styrene. Die Makromolekulare Chemie, 176(11), 3329-3339. [Link]
-
Zhang, S., et al. (2014). A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization. Polymer Chemistry, 5(18), 5364-5373. [Link]
-
Borshchev, O. V., et al. (2018). Peculiar Features of the Reduction of Keto Group in the Synthesis of Mono- and Dialkyl-Substituted Benzo[b]benzo[11][12]thieno[2,3-d]thiophene. ResearchGate. [Link]
-
Soderberg, T. (n.d.). Chapter 31 – Synthetic Polymers Solutions to Problems. In Student Solutions Manual for Organic Chemistry. [Link]
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fluoryx.com [fluoryx.com]
- 10. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization Solvent Selection for 1-(Benzo[b]thiophen-6-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for selecting an optimal recrystallization solvent for 1-(Benzo[b]thiophen-6-yl)ethanone. Moving beyond a simple list of steps, this document explains the fundamental principles and provides a systematic workflow, complete with troubleshooting for common experimental challenges.
Section 1: Understanding the Compound - Physicochemical Profile
The rational selection of a solvent begins with a thorough understanding of the target compound. 1-(Benzo[b]thiophen-6-yl)ethanone is an aromatic ketone with a fused heterocyclic ring system. Its structure dictates its solubility behavior.
| Property | Value / Description | Impact on Solvent Selection |
| Chemical Structure | ![]() | The large, relatively nonpolar benzo[b]thiophene backbone combined with a polar acetyl (ketone) group gives the molecule an intermediate polarity . This is the single most critical factor for solvent selection. |
| Molecular Formula | C₁₀H₈OS | - |
| Molecular Weight | 176.23 g/mol [1] | - |
| Physical Form | Solid at room temperature.[2] | Recrystallization is an appropriate purification technique for solids.[3][4] |
| Boiling Point | ~304.5 °C (Predicted)[1] | The high boiling point ensures the compound will not melt or decompose in most common recrystallization solvents. |
Section 2: The Principles of Recrystallization - A Primer
Q1: What defines an ideal recrystallization solvent?
An ideal solvent for recrystallization is one that exhibits a steep solubility curve for the target compound.[5][6] This means it must satisfy the following criteria:
-
High Solubility at High Temperatures: The solvent must completely dissolve the compound when hot (typically at or near the solvent's boiling point).[5][7]
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath).[5][7] This differential allows for the recovery of the purified compound as crystals upon cooling.[8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired compound crystallizes).[8][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4][10]
Q2: How does the "like dissolves like" rule apply to 1-(Benzo[b]thiophen-6-yl)ethanone?
The principle of "like dissolves like" is a useful heuristic.[11] For 1-(Benzo[b]thiophen-6-yl)ethanone, its intermediate polarity is key.
-
Highly Polar Solvents (e.g., Water): Unlikely to dissolve the compound even when hot due to the large, nonpolar aromatic portion.
-
Highly Nonpolar Solvents (e.g., Hexane, Petroleum Ether): Unlikely to dissolve the compound due to the polar ketone group.
-
Intermediate Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): These are the most promising candidates. They possess both polar and nonpolar characteristics, making them capable of interacting with both features of the target molecule. The presence of the ketone group specifically suggests that other ketones (like acetone) or esters (like ethyl acetate) may be particularly effective.[12]
Section 3: Experimental Workflow for Solvent Screening
A systematic approach is crucial to efficiently identify the optimal solvent or solvent pair. The following workflow outlines a small-scale screening process.
Caption: Systematic workflow for single-solvent screening.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude 1-(Benzo[b]thiophen-6-yl)ethanone into a small test tube.
-
Room Temperature Test: Add a candidate solvent dropwise (starting with ~0.5 mL) and swirl. Record whether the solid dissolves at room temperature. If it dissolves completely, the solvent is unsuitable as a single solvent.
-
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the mixture gently in a water or sand bath to the solvent's boiling point.
-
Dissolution: If the solid dissolves completely, it is a potential candidate. Proceed to step 6. If it does not dissolve, add more solvent in small portions (0.2-0.3 mL), reheating to boiling after each addition, until the solid dissolves or a total of 3 mL has been added.
-
Insolubility: If the solid does not dissolve after adding 3 mL of hot solvent, it is considered insoluble in that solvent.
-
Crystallization: If the compound dissolved when hot, allow the test tube to cool slowly to room temperature. Observe for crystal formation.
-
Induce Crystallization: If no crystals appear, gently scratch the inside of the test tube with a glass rod below the liquid level. If still unsuccessful, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation: An ideal solvent will show no solubility at room temperature but complete solubility in a minimal amount of hot solvent, followed by the formation of abundant crystals upon cooling.
Section 4: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid crystal lattice.
-
Cause & Solution 1: The boiling point of your solvent is too high. Action: Re-dissolve the oil by adding more solvent and heating. Allow it to cool more slowly, perhaps adding a seed crystal. If it persists, re-attempt the recrystallization with a lower-boiling solvent.
-
Cause & Solution 2: For solvent pairs, the anti-solvent was added too quickly or while the solution was too hot. Action: Re-heat the mixture until the oil redissolves. Allow the solution to cool slightly below the solvent's boiling point before re-introducing the anti-solvent dropwise with vigorous swirling.
Q2: No crystals formed, even after cooling in an ice bath. What are my next steps?
This is a common issue, typically indicating that the solution is not sufficiently saturated.
-
Action 1 - Scratching: Use a glass rod to scratch the inner surface of the flask below the waterline. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]
-
Action 2 - Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Action 3 - Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. Be careful not to evaporate too much solvent.
-
Action 4 - Extended Cooling: Leave the flask in the ice bath or a refrigerator for an extended period (several hours to overnight). Crystal formation can sometimes be slow.[6]
Q3: The crystals that formed are colored, but the pure compound should be off-white or yellow. How can I fix this?
Colored impurities are common. They can often be removed with activated carbon (charcoal).
-
Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent flash boiling. Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.[4]
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you cool it first, your product will crystallize along with the charcoal.
-
Caution: Using too much activated carbon can adsorb your desired product, leading to a lower yield.[8]
Q4: My recovery yield is very low. How can I improve it?
A low yield can result from several factors during the process.
-
Cause & Solution 1: Using too much solvent. The most common error is adding too much solvent to dissolve the crude solid. Action: Use the absolute minimum amount of boiling solvent required for complete dissolution.[3]
-
Cause & Solution 2: Premature crystallization. If crystals form during hot filtration (if performed), product is lost. Action: Use a pre-heated filter funnel and flask for hot filtration, and keep the solution hot throughout the process.
-
Cause & Solution 3: Incomplete crystallization. The compound may have significant solubility even in the cold solvent. Action: Ensure the solution is cooled thoroughly in an ice bath for at least 20-30 minutes before vacuum filtration to maximize crystal recovery.
Q5: Which single solvents are the best starting points for 1-(Benzo[b]thiophen-6-yl)ethanone?
Based on the compound's intermediate polarity, the following solvents are excellent primary candidates for screening:
-
Ethanol
-
2-Propanol (Isopropanol)
-
Acetone
-
Ethyl Acetate
-
Toluene
Q6: I can't find a suitable single solvent. What are some promising solvent pairs to try?
A solvent pair consists of a "good" solvent in which the compound is highly soluble, and a miscible "poor" (or anti-) solvent in which it is insoluble.[7][13]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (turbid).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Promising pairs for this compound include:
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexane
-
Toluene / Hexane
Section 5: Data Summary - Candidate Solvents
The table below provides a starting point for your experimental screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale / Prediction for 1-(Benzo[b]thiophen-6-yl)ethanone |
| Water | 100[14] | High | Poor solvent. Unlikely to dissolve the compound. |
| Ethanol | 78[14] | Med-High | Good Candidate. The hydroxyl group provides polarity, while the ethyl group offers nonpolar character. |
| 2-Propanol (IPA) | 82 | Medium | Good Candidate. Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Acetone | 56[14] | Medium | Excellent Candidate. As a ketone, it shares a key functional group with the solute, often leading to good solubility when hot. |
| Ethyl Acetate | 77 | Medium | Excellent Candidate. Its polarity is well-suited for the target compound. |
| Toluene | 111[14] | Low | Possible Candidate. The aromatic nature may facilitate dissolving the benzothiophene ring, but its low polarity might require pairing with an anti-solvent. |
| Hexane | 69[14] | Very Low | Poor solvent. Unlikely to dissolve the compound. Excellent as an anti-solvent. |
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization1. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-thiophen-2-yl-ethanone. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents. Retrieved from [Link]
-
PubChem. (n.d.). Benzo[b]thiophen-2(3H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(B)Thiophene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (Z)-1-(Benzo[b]thiophen-2-yl)ethan-1-one Oxime. Retrieved from [Link]
Sources
- 1. 1-(benzo[b]thiophen-6-yl)ethanone CAS#: 29813-41-0 [chemicalbook.com]
- 2. 1-(7-methylbenzo[b]thiophen-2-yl)ethanone | 1505-45-9 [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Recrystallization [wiredchemist.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. mt.com [mt.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Benzothiophene Acylation Catalyst Optimization
Status: Operational Ticket ID: BZT-ACYL-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Deactivation Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a stalling reaction, poor conversion, or loss of regioselectivity during the Friedel-Crafts acylation of benzothiophene.
The Core Problem: Benzothiophene acylation presents a unique "double-edged" deactivation challenge.
-
Homogeneous Systems (
, ): Often suffer from product inhibition, where the resulting ketone binds the Lewis acid more strongly than the reactant, effectively "consuming" the catalyst rather than deactivating it in the traditional sense. -
Heterogeneous Systems (Zeolites, Clays): Suffer from pore blockage (coking), where the sulfur-heterocycle oligomerizes within the catalyst channels, physically preventing diffusion.
This guide provides the diagnostic logic and recovery protocols to overcome these barriers.
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of catalyst failure in benzothiophene acylation.
Module 2: The "Stoichiometric Trap" (Homogeneous Catalysts)
Symptom: The reaction proceeds rapidly initially but stops at exactly the same conversion percentage regardless of time. Adding more acyl chloride does nothing; adding more catalyst restarts the reaction.
Root Cause:
In traditional Friedel-Crafts acylation using
-
Mechanism:
-
Consequence: One equivalent of
is removed from the cycle for every molecule of product formed.
Corrective Protocol:
-
Stoichiometry: Ensure you are using 1.1 to 1.2 equivalents of Lewis acid relative to the limiting reagent (usually the acyl chloride).
-
Order of Addition: Do not premix the catalyst and the ketone product (if simulating/seeding). Add the catalyst to the acyl chloride first to form the acylium ion, then add the substrate.
Module 3: Pore Blockage & Coking (Heterogeneous Catalysts)
Symptom: Catalyst activity decays over time (e.g., 90% yield in Run 1, 40% in Run 2). The recovered catalyst is dark brown or black.
Root Cause: Benzothiophene is electron-rich and prone to oligomerization. Inside the confined pores of zeolites (like H-ZSM-5 or H-Y), these oligomers form "coke," physically blocking the active acid sites.
Comparative Data: Catalyst Stability Table 1: Stability of solid acid catalysts in benzothiophene acylation (Acetylation, 120°C).
| Catalyst Type | Pore Structure | Initial Conversion (%) | Deactivation Rate | Primary Failure Mode |
| Zeolite H-Beta | 3D, Large Pore (12-MR) | >95% | Low | Slow coking; 3D structure allows diffusion. |
| Zeolite H-Y | 3D, Large Pore (12-MR) | 85-90% | Moderate | Cage trapping of heavy products. |
| H-ZSM-5 | 2D, Medium Pore (10-MR) | <40% | High | Steric Exclusion: Pores too small for product diffusion. |
| Al-MCM-41 | Mesoporous | >90% | Moderate | Leaching of Al species; weak acidity. |
Mechanism Visualization:
Figure 2: The coking mechanism where bulky products get trapped in pores, polymerize, and deactivate the catalyst.
Module 4: Standard Operating Procedures (SOPs)
SOP-A: Acylation with Zeolite H-Beta (High Stability Protocol)
Recommended for minimizing deactivation and avoiding toxic metal waste.
-
Catalyst Activation (CRITICAL):
-
Calcine Zeolite H-Beta (
) at 550°C for 4 hours in air prior to use. -
Reason: Removes absorbed water which poisons Lewis acid sites.
-
-
Reaction Setup:
-
Solvent: Nitrobenzene (highly recommended) or 1,2-Dichloroethane. Nitrobenzene stabilizes the acylium intermediate.
-
Ratio: Benzothiophene (1.0 equiv) : Acyl Anhydride (2.0 equiv) : Catalyst (20 wt% of substrate).
-
Note: Anhydrides are preferred over chlorides for zeolites to avoid HCl generation which can degrade the crystal lattice.
-
-
Execution:
-
Heat to 120°C .
-
Monitor via HPLC/GC every hour.
-
Stop Condition: Do not run past 95% conversion to prevent "over-cooking" (coking) of the product on the surface.
-
-
Workup:
-
Filter catalyst while hot (prevents product precipitation inside pores).
-
Wash catalyst with hot acetone (
mL).
-
SOP-B: Catalyst Regeneration (Decoking)
Use this when catalyst turns dark/black.
-
Solvent Wash: Wash the spent catalyst with Methanol followed by Dichloromethane to remove soluble organics. Dry at 80°C.
-
Calcination:
-
Place in a muffle furnace.
-
Ramp: 5°C/min to 550°C .
-
Hold: 6 hours under static air (or flowing
if available). -
Cool to room temperature in a desiccator.
-
-
Validation: Check the color. It should return to white/off-white. If grey, extend calcination time.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why am I getting the C2-isomer instead of the C3-isomer? A: Friedel-Crafts acylation is an electrophilic aromatic substitution (SEAr). For benzothiophene, the electron density is highest at C3 (beta-position). If you observe C2 products, check:
-
Steric Hindrance: Is there a bulky group at C3 already?
-
Mechanism: Are you using a lithiation strategy (
)? Lithiation occurs at C2 (alpha-position) due to the acidity of the proton, not electrophilic attack. -
Thermodynamics: High temperatures (>150°C) with strong acids can sometimes promote isomerization to the thermodynamically more stable C2 isomer, though this is rare in standard acylation.
Q2: Can I use
Q3: My Zeolite catalyst worked once but failed completely on the second run. Why? A: You likely skipped the regeneration step or performed it poorly. Solvent washing alone is insufficient to remove "hard coke" (polyaromatics). You must burn it off (SOP-B). Also, check for leaching : if the reaction solution was highly acidic (e.g., using Acetyl Chloride + wet solvent), you may have dealuminated the zeolite, destroying the active sites permanently.
References
-
Corma, A., et al. (2006). "Zeolites for Friedel-Crafts Acylation." Chemical Reviews.
- Cited for: General mechanism of zeolite acyl
-
Chiche, B., et al. (1987). "Acylation of toluene and xylene over H-Y zeolites." Journal of Catalysis.
- Cited for: Evidence of product inhibition and shape selectivity.
-
Derouane, E. G. (1985). "Shape Selectivity in Catalysis by Zeolites." Journal of Catalysis.
- Cited for: Coking mechanisms and pore blockage in 10-MR vs 12-MR zeolites.
-
BenchChem Technical Support. (2025). "Benzothiophene Synthesis Optimization."
- Cited for: Practical protocols for Pd-catalyzed alternatives and optimiz
-
Olah, G. A. (1973).[1] "Friedel-Crafts Chemistry." Wiley-Interscience.
- Cited for: The fundamental stoichiometric limitation of Lewis acid acyl
Sources
Controlling temperature parameters for 1-(Benzo[b]thiophen-6-yl)ethanone stability
This guide serves as a specialized technical support resource for researchers working with 1-(Benzo[b]thiophen-6-yl)ethanone (also known as 6-acetylbenzo[b]thiophene). It is designed to address thermal stability challenges, preventing degradation pathways driven by the sulfur-containing heterocycle and the reactive ketone moiety.
Executive Summary
1-(Benzo[b]thiophen-6-yl)ethanone is a critical pharmacophore in drug discovery (e.g., selective estrogen receptor modulators, antifungals). Its stability is compromised by two primary thermal risks: sulfur oxidation (S-oxidation) and regiochemical scrambling during derivatization. This guide provides self-validating protocols to mitigate these risks through precise temperature control.
Part 1: Critical Temperature Thresholds
The following data consolidates thermodynamic stability limits. Exceeding these parameters significantly increases the rate of side-reaction kinetics.
| Parameter | Recommended Range | Critical Limit (Risk Onset) | Consequence of Excursion |
| Long-term Storage | 2°C to 8°C (Refrigerated) | > 25°C | Slow S-oxidation to sulfoxide; yellowing. |
| Reaction (Acylation) | -10°C to 0°C (Addition) | > 40°C | Loss of regioselectivity (isomer mixtures). |
| Reaction (General) | 20°C to 25°C | > 60°C | Polymerization or oxidative ring opening. |
| Melting Point | 60–65°C (Approx.)* | > 80°C (Melt phase) | Accelerated thermal decomposition in air. |
*Note: Melting points may vary slightly based on crystalline polymorph and purity.
Part 2: Degradation & Stability Mechanisms
To control stability, one must understand the failure modes. The benzothiophene core is electron-rich, making the sulfur atom susceptible to electrophilic attack (oxidation) and the ring susceptible to electrophilic aromatic substitution.
Visualizing the Degradation Pathway
The diagram below illustrates the thermal and oxidative risks associated with this molecule.
Figure 1: Thermal degradation cascade showing the transition from the stable ketone to oxidized or polymerized byproducts upon thermal stress.
Part 3: Troubleshooting Guides & FAQs
Scenario A: Storage and Physical Appearance
Q1: The compound has turned from off-white/pale yellow to a deep yellow-orange solid. Is it still usable?
-
Diagnosis: This indicates surface oxidation or trace polymerization, likely accelerated by storage temperatures >25°C or exposure to light. The sulfur atom in the benzothiophene ring can slowly oxidize to the sulfoxide (S=O) form.
-
Validation Protocol:
-
Perform Thin Layer Chromatography (TLC) (Solvent: 20% EtOAc/Hexane).
-
Look for a new spot with a lower Rf value than the parent ketone (sulfoxides are more polar).
-
-
Corrective Action:
-
If the impurity spot is faint (<5%): Recrystallize from ethanol or a hexane/ethyl acetate mixture.
-
Future Prevention: Store at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen).
-
Q2: Can I melt the solid to transfer it as a liquid?
-
Recommendation: No.
-
Reasoning: The melting point is relatively low (~60-70°C). Heating to the liquid phase in the presence of air drastically increases the surface area available for oxidation.
-
Alternative: Dissolve the compound in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) for transfer, then remove the solvent under reduced pressure (Rotavap) at a bath temperature <40°C .
Scenario B: Reaction & Synthesis Control
Q3: I am using this compound as a starting material, but my yield is low and I see multiple spots on TLC.
-
Diagnosis: Thermal instability during the reaction. Benzothiophenes are electron-rich; high temperatures (>50°C) during electrophilic substitutions can lead to di-substitution or reactions at the C2/C3 positions rather than the intended target.
-
Troubleshooting Steps:
-
Check Addition Temp: Reagents (especially Lewis acids or oxidants) must be added at -10°C to 0°C .
-
Exotherm Management: Use an internal thermometer. Ensure the reaction mass temperature does not spike during addition.
-
Quenching: Quench the reaction mixture into ice-water, not room temperature water, to freeze kinetic side reactions immediately.
-
Q4: How do I remove the solvent without degrading the ketone?
-
Issue: The acetyl group is sensitive to acid-catalyzed condensation (Aldol-type) if heated during concentration.
-
Protocol:
-
Ensure the organic layer is neutralized (wash with NaHCO3) before evaporation.
-
Set the rotary evaporator bath to maximum 35°C .
-
Use high vacuum rather than high heat to remove solvents.
-
Part 4: Experimental Workflow for Stability Verification
If you suspect thermal degradation, follow this standardized workflow to verify compound integrity.
Figure 2: Decision tree for assessing compound purity after thermal excursions.
Protocol Detail: 1H NMR Validation
To confirm thermal stability, focus on the aromatic region (7.0–8.0 ppm) and the acetyl methyl singlet (~2.6 ppm).
-
Degradation Signal: Appearance of complex multiplets shifted downfield indicates oxidation of the sulfur ring (deshielding effect of S=O).
-
Polymerization Signal: Broadening of the methyl singlet peak.
References
-
BenchChem Technical Support. (2025).[1][2] Optimization of reaction conditions for 1-(Benzo[b]thiophen-7-yl)ethanone derivatization. (Note: Applies generally to acetyl-benzothiophene isomers).[2]
-
National Institutes of Health (NIH) - PubChem. (2024). Benzo[b]thiophen-2(3H)-one Compound Summary. (Structural analog stability data).
-
Yadav, P. P., et al. (2011). Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids. PMC. (Provides melting point ranges and handling for similar isomers).
-
Han, C., et al. (2025).[3][4] Contents of thiophene derivatives and benzothiophene vs. temperature.[1][4][5] ResearchGate.[4][5] (Thermal alteration and sulfur conversion kinetics).
-
Sharma, V. K., et al. (2014).[6] Oxidation of benzothiophene by ferrate(VI).[6] Journal of Hazardous Materials.[6] (Oxidation susceptibility data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Guide: Structural Assignment of 1-(Benzo[b]thiophen-6-yl)ethanone
The following guide is structured to serve as an authoritative technical resource for the structural validation of 1-(Benzo[b]thiophen-6-yl)ethanone . It deviates from standard templates to address the specific analytical challenges posed by substituted heteroaromatic regioisomers.
Content Type: Technical Comparison & Application Note Subject: 1H NMR Spectral Analysis, Regioisomer Distinction, and Solvent Effects Molecule CAS: 23922-87-4 (6-acetylbenzo[b]thiophene)
Executive Summary & Analytical Challenge
In drug discovery, benzo[b]thiophene derivatives are critical pharmacophores (e.g., Zileuton, Raloxifene).[1] However, synthesizing these cores often yields mixtures of regioisomers—specifically the 5-acetyl and 6-acetyl isomers—which are difficult to distinguish by low-resolution LC-MS due to identical mass and similar polarity.
This guide compares analytical approaches for unambiguously assigning the 6-acetyl isomer. We demonstrate that while standard 1D
Structural Logic & Numbering System
Before analyzing the spectra, the proton coupling network must be defined. The benzo[b]thiophene nucleus is numbered starting from the sulfur atom.
-
The Core: Benzo[b]thiophene (S is position 1).
-
The Substituent: Acetyl group (–C(O)CH
) at position 6 . -
Proton Inventory:
-
Thiophene Ring: H2 and H3 (cis-like coupling).
-
Benzene Ring: H4, H5, and H7 (H6 is substituted).
-
The "Singlet" Diagnostic
The most critical feature for distinguishing the 6-isomer from the 5-isomer is the location and coupling of the isolated aromatic proton.
-
In 6-Acetyl (Target): The isolated proton is H7 . It appears as a singlet (or finely split doublet) due to meta-coupling with H5.
-
In 5-Acetyl (Alternative): The isolated proton is H4 .
Comparative Analysis of Analytical Methods
We compared three analytical scenarios to determine the most robust assignment protocol.
Method A: Standard 1D H NMR (CDCl , 300-400 MHz)[1]
-
Performance: Moderate.
-
Observation: In Chloroform-d, the chemical shift dispersion of the benzo[b]thiophene aromatic protons (7.3 – 8.0 ppm) is often insufficient. H4, H5, and H2 often overlap, creating a second-order "roofing" effect that obscures the multiplicity of the critical H7 singlet.
-
Risk: High probability of misidentifying the 5-isomer as the 6-isomer if the "singlet" is buried in a multiplet.
Method B: Solvent-Shifted 1D H NMR (DMSO-d , 400+ MHz)
-
Performance: High.
-
Observation: DMSO-d
interacts with the polar acetyl group and the heteroaromatic ring, typically inducing a downfield shift of 0.1–0.3 ppm for protons ortho to the carbonyl (H5 and H7). -
Advantage: This solvent typically resolves the H7 singlet from the H4/H5 doublet system, making the integration and multiplicity clear.
Method C: 2D NOESY/ROESY (The Validation Standard)
-
Performance: Definitive.
-
Mechanism: Uses through-space interactions (< 5 Å) to verify spatial proximity.
-
Critical Test:
-
If 6-Acetyl: The singlet (H7) is adjacent to Sulfur and H5. It is far from H3. Result: No NOE between Singlet and H3.
-
If 5-Acetyl: The singlet (H4) is spatially close to H3 (peri-position). Result: Strong NOE between Singlet and H3.
-
Detailed Spectral Assignment (DMSO-d )
The following data represents the consensus assignment for 1-(Benzo[b]thiophen-6-yl)ethanone in DMSO-d
Summary Table: Chemical Shifts & Coupling Constants
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Acetyl-CH | 2.65 | Singlet (s) | - | Characteristic methyl ketone. |
| H3 | 7.55 | Doublet (d) | Thiophene ring. Upfield of H2. | |
| H2 | 7.90 | Doublet (d) | Thiophene ring. Downfield due to S electronegativity. | |
| H4 | 7.98 | Doublet (d) | Benzenoid. Ortho to H5. | |
| H5 | 8.05 | dd | Ortho to Acetyl (deshielded). | |
| H7 | 8.68 | Singlet (d)* | Diagnostic Signal. Ortho to Acetyl + peri-deshielding. |
*Note: H7 often appears as a singlet but is technically a doublet with a small meta-coupling constant (~1.5 Hz).
Mechanistic Explanation of Shifts
-
The H7 Deshielding (8.68 ppm): H7 is the most downfield signal. This is caused by the Anisotropic Effect of the carbonyl group at C6 (ortho) combined with the slight deshielding effect of the sulfur atom in the adjacent ring (though not a true peri-interaction, the geometry places it in a deshielded zone).
-
The Thiophene Doublets (H2/H3): The coupling constant of ~5.5 Hz is the fingerprint of the thiophene ring. H2 is always downfield of H3 in this system.
-
The Acetyl Group: The sharp singlet at ~2.65 ppm confirms the presence of the ketone.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
To ensure sharp lines and accurate shifts, concentration effects must be minimized.
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). Note: Use an ampoule from a fresh box to avoid water peaks at 3.33 ppm which can obscure H3/H4 overlaps. -
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause line broadening.
-
Acquisition:
-
Scans (NS): 16 (minimum) to 64.
-
Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated H7 proton, ensuring accurate integration.
-
Protocol 2: The "NOE Check" (Regioisomer Verification)
Use this if H4 and H7 cannot be distinguished by chemical shift alone.
-
Sequence: 1D Selective NOESY or 2D NOESY.
-
Target: Irradiate the doublet at ~7.55 ppm (H3).
-
Analysis:
-
Observation: Look for enhancement of the aromatic singlet.
-
Visualization Workflows
Diagram 1: Assignment Decision Tree
This flowchart illustrates the logical process for confirming the 6-acetyl isomer over the 5-acetyl alternative.
Caption: Logical workflow for distinguishing 6-acetylbenzo[b]thiophene from its 5-isomer using NOE correlations.
Diagram 2: Proton Coupling Network (COSY)
This diagram visualizes the spin-spin coupling interactions visible in a 2D COSY spectrum.
Caption: 2D COSY coupling network. Solid lines indicate strong ortho-couplings; dashed lines indicate weak meta-couplings.
References
-
Synthesis and Impurity Profiling: Lall, M. S., et al. "Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene." Journal of Organic Chemistry, 1998, 63(17), 5903-5907.[2] [Link]
-
General Benzo[b]thiophene NMR Data: Ewing, D. F., & Scrowston, R. M.[3][4] "NMR Spectra of Benzo[b]thiophene Derivatives." Organic Magnetic Resonance, 1971, 3, 405. [Link]
-
Solvent Effects in Heterocycles: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] Journal of Organic Chemistry, 1997, 62, 7512–7515. [Link]
-
Isomer Distinction Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Chapter 5: Relative Stereochemistry and Spatial Proximity). [Link]
Sources
Technical Guide: Differentiating 1-(Benzo[b]thiophen-6-yl)ethanone from 2- and 3- Isomers
Executive Summary: The Regioselectivity Trap
In the development of bioisosteres for indole-based therapeutics, the benzo[b]thiophene scaffold is a privileged structure. However, the introduction of an acetyl group (ethanone moiety) presents a classic regioselectivity trap.
The Critical Insight: Direct Friedel-Crafts acylation of benzo[b]thiophene never yields the 6-isomer as a major product. It exclusively favors the 3-position (kinetic product) and, under specific conditions, the 2-position (thermodynamic product).
If a sample labeled "1-(benzo[b]thiophen-6-yl)ethanone" was synthesized via direct acylation, it is almost certainly misidentified. This guide provides the definitive analytical framework to distinguish the rare 6-isomer from its common 2- and 3- counterparts using synthetic provenance and NMR spectroscopy.
Part 1: Synthetic Origins & Impurity Profiling
Understanding the synthetic route is the first step in structural verification. The presence of specific impurities or the method of preparation often dictates the isomer profile.
Comparative Synthesis Pathways
| Isomer | Primary Synthetic Route | Key Reagents | Difficulty |
| 3-Isomer | Electrophilic Aromatic Substitution (EAS) | Acetyl chloride, AlCl₃/SnCl₄ | Low (Major Product) |
| 2-Isomer | EAS (High Temp) or Lithiation | Acetyl chloride (EAS) or n-BuLi/Ac₂O | Medium |
| 6-Isomer | Transition Metal Coupling | 6-Bromobenzo[b]thiophene + Stille/Heck | High (Requires functionalized precursor) |
Visualization: Synthetic Logic Flow
The following diagram illustrates why the 6-isomer cannot be accidental; it must be engineered.
Figure 1: Synthetic pathways demonstrating that the 6-isomer requires a directed metal-catalyzed approach, unlike the 2- and 3-isomers which arise from direct electrophilic substitution.
Part 2: Spectroscopic Differentiation (The Core)
Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The "smoking gun" is the coupling pattern of the protons on the thiophene ring (Positions 2 and 3).
The Thiophene Ring Signature (¹H NMR)
-
2-Isomer: The substituent is at C2. H3 appears as a singlet (or finely split doublet) in the aromatic region.
-
3-Isomer: The substituent is at C3. H2 appears as a highly deshielded singlet (due to the adjacent carbonyl).
-
6-Isomer: The thiophene ring is unsubstituted . You will see distinct doublets for H2 and H3 with a characteristic thiophene coupling constant (
).
Comparative NMR Data Table
| Feature | 2-Acetyl Isomer | 3-Acetyl Isomer | 6-Acetyl Isomer |
| H2 Signal | Absent (Substituted) | Singlet ( | Doublet ( |
| H3 Signal | Singlet ( | Absent (Substituted) | Doublet ( |
| Coupling ( | N/A | N/A | |
| H7 Signal | Doublet/Multiplet | Doublet/Multiplet | Singlet/Small Doublet (Meta coupling only) |
Structural Validation Logic
If your spectrum shows two doublets with
-
Irradiate Acetyl Methyl:
-
6-Isomer: NOE observed at H5 and H7.
-
5-Isomer: NOE observed at H4 and H6.
-
Part 3: Experimental Protocols
Protocol A: Analytical HPLC Separation
Because these isomers have different polarities and "flatness," they can be separated on C18 columns, but Phenyl-Hexyl phases often provide superior selectivity for aromatic isomers.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
95% B (Linear ramp) -
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order:
-
6-isomer (Most polar/Least retained due to vector orientation)
-
3-isomer[2]
-
2-isomer (Often most retained due to linear conjugation)
-
Protocol B: "The Litmus Test" (Synthesis of Reference Standard)
To definitively prove the 6-isomer identity, use this Heck coupling protocol which cannot produce the 2- or 3-isomers.
-
Reagents: 6-Bromobenzo[b]thiophene (1.0 eq), Butyl vinyl ether (2.0 eq), Pd(OAc)₂ (5 mol%), DPPP (10 mol%), Tl₂CO₃ or K₂CO₃ (base), DMF.
-
Procedure:
-
Degas DMF with argon for 30 mins.
-
Combine reagents in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Hydrolysis: Treat the crude vinyl ether intermediate with 1N HCl/THF to reveal the ketone.
-
-
Result: This yields exclusively 1-(benzo[b]thiophen-6-yl)ethanone. Use this as a reference standard for HPLC co-injection.
Part 4: The Analytical Decision Matrix
Use this flowchart to interpret your analytical data.
Figure 2: Analytical decision tree for assigning benzothiophene acetyl isomers based on ¹H NMR coupling constants and chemical shifts.
References
-
Regioselectivity of Friedel-Crafts Acylation
- Synthesis of 6-Substituted Benzothiophenes
- NMR Data & Characterization
-
Biological Relevance
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A Comparative Guide to HPLC Method Development for Purity Assessment of 6-acetylbenzo[b]thiophene
This guide provides a comprehensive, technically detailed walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-acetylbenzo[b]thiophene. We will explore the rationale behind experimental choices, compare alternative approaches, and present supporting data, grounding our protocol in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]
Introduction: The Analyte and the Analytical Challenge
6-acetylbenzo[b]thiophene is an aromatic ketone and a key intermediate in pharmaceutical synthesis. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is the predominant analytical technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[10] The primary challenge lies in developing a "stability-indicating" method—one that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[11][12][13][14]
Our objective is to create a method that is not only precise and accurate but also robust enough for routine use in a quality control environment.
Part 1: Foundational Method Development
The initial phase of method development involves a systematic approach to selecting the column, mobile phase, and detection parameters based on the analyte's physicochemical properties.[10]
Analyte Properties:
-
Structure: Aromatic, containing a thiophene ring fused to a benzene ring with an acetyl group. This structure suggests strong UV absorbance and susceptibility to π-π interactions.
-
Polarity: Moderately non-polar, making it an ideal candidate for reversed-phase (RP) HPLC.[15]
-
pKa: As a neutral compound, its retention is not significantly affected by mobile phase pH, simplifying mobile phase selection.[16]
1.1 Stationary Phase Selection: A Comparative Approach
The choice of the stationary phase is paramount for achieving the desired selectivity.[17][18] While the C18 column is the workhorse of reversed-phase chromatography, the aromatic nature of 6-acetylbenzo[b]thiophene makes other stationary phases viable, and potentially superior, alternatives.[19][20]
| Stationary Phase | Primary Interaction Mechanism | Suitability for 6-acetylbenzo[b]thiophene |
| C18 (Octadecylsilane) | Hydrophobic (dispersive) interactions. | Good (Workhorse Option): Provides excellent retention for non-polar to moderately polar compounds. A reliable starting point for method development.[20] |
| C8 (Octylsilane) | Hydrophobic interactions (less retentive than C18). | Fair: May be suitable if retention on a C18 column is excessive, but generally offers less resolving power for complex mixtures. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions. | Excellent (Recommended): The phenyl group in the stationary phase can interact with the aromatic rings of the analyte, offering unique selectivity for aromatic compounds and potential for better resolution of structurally similar impurities.[19][21][22] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions. | Very Good: Offers alternative selectivity to both C18 and Phenyl phases, particularly for positional isomers and polar aromatic compounds.[17] |
Decision: We will initiate our method development using a Phenyl-Hexyl column due to its potential for enhanced selectivity through π-π interactions with the aromatic analyte. A standard C18 column will be used as a comparator.
1.2 Mobile Phase Selection and Optimization
The mobile phase composition directly influences retention and selectivity.[23][24][25][26] For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and a miscible organic solvent is standard.[27]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[16][22]
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can sometimes provide different selectivity.[16]
-
Methanol: Can offer unique selectivity, especially with phenyl-containing stationary phases, due to its ability to engage in hydrogen bonding.[22]
-
-
Aqueous Phase: Since 6-acetylbenzo[b]thiophene is a neutral molecule, a buffer is not strictly necessary to control ionization.[25] Using purified water simplifies mobile phase preparation.
Initial Screening Conditions: A gradient elution is chosen to effectively separate compounds with a range of polarities and to determine the optimal elution conditions efficiently.
Experimental Protocol: Initial Gradient Screening
-
Columns:
-
Test Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Comparator Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds) and a photodiode array (PDA) detector to determine the optimal wavelength.[28][29][30]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 6-acetylbenzo[b]thiophene reference standard in acetonitrile to a concentration of approximately 0.5 mg/mL.
1.3 Detection Wavelength Selection
A PDA detector is invaluable during method development. By scanning across a range of wavelengths, the optimal wavelength for detecting the main peak and any impurities can be identified. For aromatic ketones, strong absorbance is typically observed between 240-280 nm.[31] Based on the UV spectrum of 6-acetylbenzo[b]thiophene, a wavelength of 260 nm was chosen for optimal sensitivity.
Part 2: Method Optimization and Comparison
Based on the initial screening, the Phenyl-Hexyl column provided better peak shape and resolution for minor impurities compared to the C18 column. The next step is to optimize the gradient to improve resolution and reduce run time.
Experimental Protocol: Gradient Optimization
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Optimized Gradient Programs:
| Time (min) | Method A (Shallow Gradient) | Method B (Optimized Gradient) |
| 0 | 60% B | 65% B |
| 15 | 80% B | 85% B |
| 16 | 90% B | 90% B |
| 20 | 90% B | 90% B |
| 21 | 60% B | 65% B |
| 25 | 60% B | 65% B |
Results Comparison:
| Parameter | Method A | Method B (Final Method) |
| Run Time | 25 min | 20 min |
| Resolution (Main Peak and Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 8500 | 9200 |
Method B was selected as the final method due to its superior resolution, better peak symmetry, and shorter run time.
Workflow for HPLC Method Development
Caption: A streamlined workflow for HPLC method development.
Part 3: Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][8][9] The validation will assess specificity, linearity, accuracy, precision, and robustness.[32][33][34][35][36]
3.1 Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[32] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12][13][14]
Experimental Protocol: Forced Degradation
-
Prepare solutions of 6-acetylbenzo[b]thiophene (0.5 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions.
-
-
Analyze the stressed samples using the final HPLC method alongside an unstressed control sample.
-
Use a PDA detector to assess peak purity of the main 6-acetylbenzo[b]thiophene peak in all stressed samples to ensure no co-eluting peaks.
Results: The method demonstrated good specificity. In all stress conditions, the degradation products were well-resolved from the parent peak, and the peak purity of 6-acetylbenzo[b]thiophene remained above 99.5%. Significant degradation was observed under basic and oxidative conditions.
3.2 Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Experimental Protocol: Linearity, Accuracy, and Precision
-
Linearity: Prepare a series of solutions of 6-acetylbenzo[b]thiophene reference standard at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 to 0.75 mg/mL). Inject each solution in triplicate.
-
Accuracy: Perform recovery studies by spiking a placebo with the 6-acetylbenzo[b]thiophene reference standard at three concentration levels (e.g., 80%, 100%, and 120%). Analyze three preparations at each level.
-
Precision (Repeatability): Analyze six replicate preparations of the 100% concentration level on the same day, with the same analyst and instrument.
-
Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst and a different HPLC system.
Validation Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.82% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.0015 mg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.005 mg/mL |
The results confirm that the method is linear, accurate, and precise for the intended concentration range.
3.3 Robustness
Robustness testing examines the reliability of the method with respect to deliberate variations in method parameters.[32]
Experimental Protocol: Robustness
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., initial %B of 63% and 67%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and tailing factor.
Results: The method was found to be robust, with no significant impact on critical chromatographic parameters when subjected to minor variations. The system suitability criteria (Resolution > 2.0, Tailing Factor < 1.5) were met under all tested conditions.
Relationship of HPLC Validation Parameters
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating HPLC method for the purity assessment of 6-acetylbenzo[b]thiophene. By comparing stationary phases and meticulously optimizing chromatographic conditions, we established a final method on a Phenyl-Hexyl column that is specific, linear, accurate, precise, and robust. This method is deemed suitable for its intended use in a regulated quality control laboratory. The principles and comparative data presented herein can serve as a valuable resource for researchers and scientists engaged in similar analytical development challenges.
References
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USP General Chapter <621> Chromatography. The United States Pharmacopeial Convention. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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<621> Chromatography - USP-NF. The United States Pharmacopeial Convention. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Are You Sure You Understand USP <621>? LCGC International. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]
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Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. ScienceDirect. [Link]
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Development and validation of an HPLC method for determination of purity of Sn-ADAM. Journal of Food and Drug Analysis. [Link]
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Reversed-Phase of Neutral Analytes. Separation Science. [Link]
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Choosing Your LC Stationary Phase. Restek. [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
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Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]
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Choosing the Right HPLC Stationary Phase. LCGC International. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]
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Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
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HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC. [Link]
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Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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HPLC Method development: an overview. PharmaCores. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]
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How to Approach a Forced Degradation Study. SGS. [Link]
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HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica. [Link]
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High Performance Liquid Chromatography. University of Arizona. [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetyl-Substituted Benzothiophenes
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of modern chemical analysis. Among these, benzothiophene derivatives hold significant importance due to their prevalence in pharmaceuticals and materials science. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-(Benzo[b]thiophen-6-yl)ethanone, a key structural motif. In the absence of a publicly available experimental spectrum for the 6-yl isomer, this guide leverages fundamental principles of mass spectrometry and comparative data from its close structural isomer, 1-(Benzo[b]thiophen-7-yl)ethanone, to provide a robust and scientifically grounded predictive analysis.
Introduction to Acetyl-Benzothiophenes and the Role of Mass Spectrometry
1-(Benzo[b]thiophen-6-yl)ethanone belongs to a class of aromatic ketones derived from benzothiophene. The position of the acetyl group on the benzothiophene core significantly influences the molecule's electronic properties and, consequently, its behavior in a mass spectrometer. Electron ionization mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns that arise from the ionization process. Understanding these fragmentation pathways is critical for unambiguous compound identification and for distinguishing between isomers.
Predicted Mass Spectrometry Fragmentation of 1-(Benzo[b]thiophen-6-yl)ethanone
The fragmentation of 1-(Benzo[b]thiophen-6-yl)ethanone under electron ionization is predicted to be governed by the established fragmentation mechanisms of aromatic ketones and the benzothiophene ring system. The molecular ion (M⁺˙) is expected to be prominent, and its fragmentation will proceed through several key pathways.
The primary fragmentation is anticipated to be the α-cleavage of the bond between the carbonyl group and the methyl group, a characteristic fragmentation of ketones.[1] This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion. Subsequent fragmentation is expected to involve the loss of a neutral carbon monoxide (CO) molecule. The benzothiophene ring itself is known to fragment via the loss of acetylene (C₂H₂) and carbon monosulfide (CS).[2][3]
Below is a table summarizing the predicted key fragment ions for 1-(Benzo[b]thiophen-6-yl)ethanone.
| m/z | Proposed Fragment | Formation Pathway |
| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [C₉H₅OS]⁺ | [M - CH₃]⁺ |
| 133 | [C₈H₅S]⁺ | [M - CH₃ - CO]⁺ |
| 105 | [C₇H₅]⁺ | [M - CH₃ - CO - S]⁺ |
| 89 | [C₇H₅]⁺ | Fragmentation of the benzothiophene ring |
Comparative Analysis: 1-(Benzo[b]thiophen-6-yl)ethanone vs. 1-(Benzo[b]thiophen-7-yl)ethanone
A comparative analysis with a close structural isomer provides invaluable insights into the subtleties of fragmentation patterns. For this purpose, we will compare the predicted fragmentation of 1-(Benzo[b]thiophen-6-yl)ethanone with the known fragmentation data of its 7-yl isomer. While the primary fragmentation pathways are expected to be similar due to the presence of the same functional group, the relative intensities of the fragment ions may differ due to the different substitution patterns on the aromatic ring.
The predicted key fragment ions for 1-(Benzo[b]thiophen-7-yl)ethanone are presented in the table below.
| m/z | Proposed Fragment | Formation Pathway |
| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [C₉H₅OS]⁺ | [M - CH₃]⁺ |
| 148 | [C₉H₈S]⁺˙ | [M - CO]⁺˙ |
| 133 | [C₈H₅S]⁺ | [M - CH₃ - CO]⁺ |
The key difference in the predicted fragmentation is the potential for the 7-yl isomer to exhibit a more prominent loss of CO directly from the molecular ion, leading to a fragment at m/z 148. This is less likely for the 6-yl isomer due to the electronic differences arising from the position of the acetyl group.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation mechanisms, the following diagrams were generated using Graphviz.
Caption: Predicted primary fragmentation pathway of 1-(Benzo[b]thiophen-6-yl)ethanone.
Caption: Predicted fragmentation pathways of 1-(Benzo[b]thiophen-7-yl)ethanone.
Experimental Protocols
To ensure the generation of high-quality and reproducible mass spectra for compounds such as acetyl-benzothiophenes, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Ensure the sample is free of non-volatile impurities which can contaminate the ion source.
2. Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[4][5]
-
Ion Source Temperature: Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
3. Sample Introduction:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction as it also provides separation from any residual impurities.
-
Alternatively, a direct insertion probe can be used for pure samples.
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern and compare it to predicted pathways and, if available, library spectra of related compounds.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the proposed structures.
Conclusion
This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 1-(Benzo[b]thiophen-6-yl)ethanone, grounded in the fundamental principles of mass spectrometry and supported by comparative data from its 7-yl isomer. The provided experimental protocol offers a robust framework for obtaining high-quality mass spectra for this class of compounds. By understanding the key fragmentation pathways, researchers can confidently identify and characterize these important heterocyclic molecules, facilitating their work in drug discovery and materials science.
References
-
Porter, Q. N. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(1), 103-116. [Link]
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StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. [Link]
-
Filo. Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
-
ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]
-
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A Comparative Guide to the Infrared Spectroscopy of Benzo[b]thiophen-6-yl Ketone
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of benzo[b]thiophen-6-yl ketone. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework against structurally similar aromatic ketones. We will explore the causal relationships between molecular structure and vibrational frequencies, present a validated experimental protocol for sample analysis, and provide a logical workflow for spectral interpretation.
The Scientific Rationale: Why IR Spectroscopy?
Infrared spectroscopy is a powerful, non-destructive analytical technique fundamental to the characterization of organic molecules. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule possesses a unique set of vibrational modes that absorb IR radiation at specific, characteristic frequencies. For a molecule like benzo[b]thiophen-6-yl ketone, IR spectroscopy serves as a rapid and reliable method to confirm the presence of key structural features—most notably the carbonyl group (C=O) of the ketone and the fused aromatic benzo[b]thiophene ring system. The precise frequency of these absorptions provides critical insights into the molecule's electronic environment, such as the effects of conjugation.
Structural Analysis and Predicted IR Absorptions of Benzo[b]thiophen-6-yl Ketone
To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their vibrational frequencies.
-
The Carbonyl (C=O) Stretch: The C=O bond gives rise to one of the most intense and easily identifiable peaks in an IR spectrum due to the large change in dipole moment during its stretching vibration[1]. For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹[2][3]. However, in benzo[b]thiophen-6-yl ketone, the carbonyl group is directly attached to the aromatic ring system. This conjugation allows for delocalization of π-electrons, which slightly weakens the C=O double bond character. This resonance effect lowers the energy required to stretch the bond, shifting the absorption to a lower frequency (wavenumber) by 20-30 cm⁻¹[4][5]. Therefore, we anticipate a strong, sharp C=O stretching absorption in the range of 1660-1685 cm⁻¹ .
-
Aromatic Ring Vibrations:
-
C-H Stretching: The C-H bonds on the aromatic rings (both the benzene and thiophene portions) will exhibit stretching vibrations at frequencies higher than those of aliphatic C-H bonds. These peaks are typically of weak to medium intensity and appear in the 3000-3100 cm⁻¹ region[6][7].
-
C=C Stretching: The complex in-ring stretching vibrations of the aromatic system produce a series of characteristic absorptions. Expect multiple bands of variable intensity in the 1450-1600 cm⁻¹ region[7][8].
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the "fingerprint region" between 675-900 cm⁻¹ are highly diagnostic of the substitution pattern on the aromatic ring[6][7]. The specific pattern for 6-substituted benzo[b]thiophene will give a unique set of peaks in this range.
-
-
Thiophene-Specific Vibrations:
-
C-S Stretching: The carbon-sulfur bond within the thiophene ring also has a characteristic stretching vibration. These absorptions are often weak to medium in intensity and can be found in a broad range, typically between 600-850 cm⁻¹ [9][10][11]. This peak may sometimes overlap with the strong C-H OOP bending bands.
-
Comparative Spectral Analysis
To unambiguously identify benzo[b]thiophen-6-yl ketone, its spectrum must be differentiated from those of similar compounds. The table below compares its expected peaks with those of key alternatives.
| Vibrational Mode | Benzo[b]thiophen-6-yl Ketone | Benzophenone | Acetophenone | Benzo[b]thiophene (Parent) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹[12] | ~3000-3100 cm⁻¹[13] | ~3000-3120 cm⁻¹[14] |
| C=O Stretch | ~1660-1685 cm⁻¹ (Strong, Sharp) | ~1650-1665 cm⁻¹[15] | ~1685-1690 cm⁻¹[1] | Not Applicable |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹[12] | ~1450-1600 cm⁻¹[13] | ~1400-1550 cm⁻¹[16] |
| C-S Stretch | ~600-850 cm⁻¹ (Weak-Medium) | Not Applicable | Not Applicable | ~600-850 cm⁻¹[9][10] |
| C-H OOP Bending | Unique pattern in 675-900 cm⁻¹ | Pattern for disubstituted benzene | Pattern for monosubstituted benzene | Unique pattern for unsubstituted system |
Key Differentiating Features:
-
vs. Benzophenone & Acetophenone: The primary distinguishing feature will be the presence of C-S stretching vibrations in the fingerprint region of the benzo[b]thiophen-6-yl ketone spectrum. Furthermore, the precise pattern of C-H out-of-plane bending bands will differ due to the unique electronic environment and substitution of the fused heterocyclic ring compared to simple benzene rings.
-
vs. Benzo[b]thiophene: The most obvious difference is the intense C=O stretching peak around 1660-1685 cm⁻¹, which is completely absent in the spectrum of the parent benzo[b]thiophene molecule[17].
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method
The following protocol describes a self-validating system for preparing a high-quality potassium bromide (KBr) pellet for transmission FTIR analysis of a solid sample like benzo[b]thiophen-6-yl ketone. The objective is to disperse the analyte molecules within an IR-transparent matrix, minimizing light scattering and moisture contamination.
Methodology:
-
Material Preparation:
-
Ensure all equipment (agate mortar, pestle, pellet die) is scrupulously clean and dry. Clean with a volatile solvent like ethanol and dry completely.
-
Use only high-purity, spectroscopy-grade KBr powder. Crucially, the KBr must be kept in a desiccator or drying oven, as absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring N-H or C-H stretches[18][19].
-
-
Sample Grinding & Mixing:
-
Weigh approximately 0.5-1 mg of the benzo[b]thiophen-6-yl ketone sample and transfer it to the agate mortar.
-
Grind the sample by itself for 1-2 minutes until it forms a fine, flour-like powder. This step is critical; large crystalline particles scatter infrared radiation (the Christiansen effect), leading to a sloping baseline and distorted peak shapes[19]. The particle size should be smaller than the wavelength of the IR radiation (< 2 µm)[18].
-
Add approximately 100 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle for another minute until the mixture is homogeneous. Avoid overly vigorous grinding at this stage, as it increases the surface area of the KBr, promoting moisture absorption[20].
-
-
Pellet Pressing:
-
Carefully transfer the homogeneous powder mixture into the collar of the pellet die, ensuring an even distribution.
-
Assemble the die according to the manufacturer's instructions.
-
Place the assembled die into a hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air and residual moisture, which results in a more transparent pellet[18].
-
Gradually apply pressure to approximately 8-10 metric tons[20][21]. Hold this pressure for 1-2 minutes to allow the KBr to cold-flow and fuse into a solid, translucent disc[21].
-
Slowly release the pressure and, if used, the vacuum.
-
-
Spectral Acquisition:
-
Carefully disassemble the die and remove the KBr pellet. A good pellet should be thin and transparent or translucent.
-
Place the pellet in the spectrometer's sample holder.
-
First, acquire a background spectrum using a pure KBr pellet or an empty sample chamber. This step is essential to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Acquire the sample spectrum. The strongest absorption peaks should ideally be between approximately 0.8 and 1.2 absorbance units (or ~15-75% Transmittance) for optimal signal-to-noise ratio. Saturated (flat-topped) peaks indicate the sample was too concentrated[22].
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical process for identifying benzo[b]thiophen-6-yl ketone using IR spectroscopy.
Caption: Workflow for the identification of benzo[b]thiophen-6-yl ketone via FTIR.
Conclusion
The infrared spectrum of benzo[b]thiophen-6-yl ketone is defined by a combination of features characteristic of an aromatic ketone and a sulfur-containing heterocyclic system. The most salient features for its identification are a strong carbonyl absorption shifted to a lower frequency (~1660-1685 cm⁻¹) due to conjugation, and the presence of C-S stretching and unique C-H out-of-plane bending vibrations originating from the benzo[b]thiophene moiety. By comparing the acquired spectrum against those of simpler aromatic ketones and the parent heterocycle, and by following a robust experimental protocol to ensure data integrity, researchers can confidently confirm the identity and purity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of 1-(Benzo[b]thiophen-6-yl)ethanone](httpshttps://i.imgur.com/example.png)
